molecular formula C10H18N2O3 B1524445 tert-Butyl 3-acetamidoazetidine-1-carboxylate CAS No. 874881-01-3

tert-Butyl 3-acetamidoazetidine-1-carboxylate

货号: B1524445
CAS 编号: 874881-01-3
分子量: 214.26 g/mol
InChI 键: YLCMFFZFBFOTDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 3-acetamidoazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl 3-acetamidoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(13)11-8-5-12(6-8)9(14)15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCMFFZFBFOTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680263
Record name tert-Butyl 3-acetamidoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874881-01-3
Record name tert-Butyl 3-acetamidoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, enabling precise orientation of substituents for optimal interaction with biological targets. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, as seen in tert-butyl 3-acetamidoazetidine-1-carboxylate, enhances lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, a derivative poised for significant applications in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a specialized research chemical, its synthesis and potential applications can be extrapolated from its precursor, tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2)[1][2][3].

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data for this specific molecule is scarce, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C10H18N2O3Calculated from structure
Molecular Weight 214.26 g/mol Calculated from structure
Appearance White to off-white solidBased on similar acylated amines
Solubility Soluble in organic solvents like DMSO, methanol, and dichloromethaneInferred from the presence of the Boc group and acetamide functionality
Boiling Point Not readily availableExpected to be high due to molecular weight and polarity
Melting Point Not readily availableExpected to be a solid at room temperature
pKa ~16-18 (amide N-H)General pKa for secondary amides

Structural Features: The molecule's core is the azetidine ring, which imparts structural rigidity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the ring nitrogen, preventing its participation in unwanted side reactions and increasing the molecule's solubility in organic solvents. The acetamido group at the 3-position introduces a hydrogen bond donor and acceptor, which can be critical for target engagement in drug design.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is a straightforward and high-yielding process starting from the commercially available tert-butyl 3-aminoazetidine-1-carboxylate. The acetylation of the primary amine is a well-established transformation in organic chemistry.

Experimental Protocol: Acetylation of tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq)[2]

  • Acetic anhydride (1.1 eq) or Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq, if using acetyl chloride)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Reagent Addition:

    • Using Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Using Acetyl Chloride: Cool the solution to 0 °C. Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of acetyl chloride (1.1 eq). The triethylamine is crucial to neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:
  • Choice of Solvent: DCM is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the starting material and reagents.

  • Use of Base: When using acetyl chloride, a base like triethylamine is essential to scavenge the hydrochloric acid generated, which would otherwise protonate the starting amine, rendering it unreactive.

  • Aqueous Workup: The NaHCO3 wash neutralizes excess acid, and the brine wash helps to remove water from the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A tert-Butyl 3-aminoazetidine-1-carboxylate D Dissolve in DCM A->D B Acetic Anhydride / Acetyl Chloride E Acetylation at 0°C to RT B->E C Base (e.g., Triethylamine) C->E D->E F Aqueous Workup (NaHCO3, Brine) E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive building block for the synthesis of bioactive molecules.

  • Scaffold for Novel Inhibitors: The rigid azetidine core can serve as a scaffold to present the acetamido group and other potential modifications in a well-defined spatial arrangement for interaction with enzyme active sites or receptor binding pockets.

  • Modulation of Physicochemical Properties: The acetamido group can enhance aqueous solubility and introduce hydrogen bonding capabilities compared to a simple alkyl substituent. The tert-butyl group is a common motif in medicinal chemistry, though its incorporation can sometimes lead to increased lipophilicity and decreased metabolic stability[4]. The balance of these groups in the target molecule provides a unique starting point for property modulation.

  • Precursor for Further Functionalization: The amide nitrogen of the acetamido group can be further functionalized, although it is generally less reactive than the parent amine. The Boc-protecting group can be removed under acidic conditions to reveal the azetidine nitrogen, allowing for further derivatization at that position. This versatility makes it a valuable intermediate in multi-step syntheses. Azetidine derivatives are recognized for their potential as therapeutic agents, with applications in developing anticancer and anti-inflammatory drugs[5].

DrugDiscoveryLogic Start Start Target_Molecule This compound Start->Target_Molecule Scaffold Rigid Azetidine Scaffold Target_Molecule->Scaffold Acetamido Acetamido Group (H-bonding, Solubility) Target_Molecule->Acetamido Boc_Group Boc Protecting Group (Lipophilicity, Stability) Target_Molecule->Boc_Group Lead_Generation Lead Generation Scaffold->Lead_Generation Acetamido->Lead_Generation Boc_Group->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

References

Spectroscopic data for tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Introduction: The Azetidine Core in Modern Drug Discovery

In the landscape of medicinal chemistry, small, strained heterocyclic scaffolds are invaluable tools for exploring chemical space and designing novel therapeutic agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional geometry that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and cell permeability. This compound is a key bifunctional building block, incorporating the rigid azetidine core with synthetically versatile protecting groups.[1][2] Its application spans the synthesis of innovative molecules in various therapeutic areas.[1]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—required for the unambiguous structural confirmation and quality assessment of this critical intermediate. The interpretation herein is grounded in fundamental principles and supported by data from analogous structures reported in peer-reviewed literature.

Molecular Structure and Key Features

The structure of this compound contains three key regions that give rise to its characteristic spectroscopic signature: the tert-butoxycarbonyl (Boc) protecting group, the 3-acetamido substituent, and the core azetidine ring. Understanding the interplay of these components is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the proton framework of the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.

Data Interpretation and Causality

The ¹H NMR spectrum can be logically divided into three regions corresponding to the main structural motifs.

  • Upfield Region (1.4 - 2.0 ppm): This region is dominated by the signals from the two methyl-containing groups.

    • Boc Group Protons (H7, H8, H9): The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet, typically observed around δ 1.40-1.46 ppm .[3][4] Its high integration value (9H) makes it an excellent internal reference point.

    • Acetamido Methyl Protons (H11): The three protons of the acetyl methyl group appear as a distinct singlet around δ 1.95-2.05 ppm . This signal is slightly downfield compared to a simple alkane due to the deshielding effect of the adjacent carbonyl group.

  • Azetidine Ring Region (3.8 - 4.8 ppm): The four-membered ring protons exhibit more complex signals due to restricted bond rotation and diastereotopicity.

    • C3 Proton (H3): This methine proton, attached to the carbon bearing the acetamido group, is expected to appear as a multiplet (quintet or dddd) around δ 4.5-4.8 ppm . Its downfield shift is caused by the deshielding effects of the adjacent nitrogen atom of the amide and the ring nitrogen.

    • C2/C4 Protons (H2a, H2b, H4a, H4b): The methylene protons on the azetidine ring are diastereotopic, meaning they are chemically non-equivalent. They are expected to appear as two distinct multiplets. Typically, the protons at C2 and C4 resonate at slightly different frequencies due to the influence of the C3 substituent. One multiplet, integrating to 2H, may appear around δ 4.2-4.4 ppm , while the other 2H multiplet may be found slightly upfield around δ 3.8-4.0 ppm . The splitting patterns are complex due to both geminal and vicinal coupling.[5][6]

  • Amide Proton Region (Variable):

    • N-H Proton: The amide proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It can typically be found between δ 5.5-7.5 ppm and can be confirmed by a D₂O exchange experiment, which causes the peak to disappear.

Summary of ¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
C(CH ₃)₃ (Boc)~1.45s (singlet)9HN/A
CH ₃ (Acetyl)~2.00s (singlet)3HN/A
CH ₂ (Azetidine)~3.9 (2H), ~4.3 (2H)m (multiplet)4HNot readily resolved
CH (Azetidine)~4.6m (multiplet)1HNot readily resolved
NH (Amide)~6.5 (variable)br s (broad s)1HN/A

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule, offering crucial confirmation of the carbon skeleton.

Data Interpretation and Causality
  • Carbonyl Carbons: The two carbonyl carbons are the most downfield signals.

    • Amide C=O (C10): Typically found around δ 170-171 ppm .

    • Boc C=O (C5): Appears slightly upfield from the amide carbonyl, around δ 155-157 ppm .[3][7]

  • Boc Group Carbons:

    • Quaternary Carbon (C6): The central carbon of the tert-butyl group is significantly deshielded by the attached oxygen and resonates around δ 79-81 ppm .[3][7]

    • Methyl Carbons (C7, C8, C9): The three equivalent methyl carbons give a single, intense signal around δ 28.0-28.5 ppm .[3][8]

  • Azetidine Ring Carbons:

    • C2 and C4: These methylene carbons are attached to the Boc-protected nitrogen. Their chemical shifts are expected to be in the range of δ 48-55 ppm . They may appear as two distinct signals or as a single, broadened signal depending on the conformational dynamics of the ring.

    • C3: The methine carbon bearing the acetamido group should resonate in a similar region to C2/C4, typically around δ 50-58 ppm .

  • Acetamido Methyl Carbon (C11): This carbon gives a signal in the upfield region, typically around δ 23-24 ppm .

Summary of ¹³C NMR Data
Carbon AssignmentChemical Shift (δ, ppm)
C H₃ (Acetyl)~23.5
C(C H₃)₃ (Boc)~28.3
C 2/C 4 (Azetidine)~52.0
C 3 (Azetidine)~55.0
C (CH₃)₃ (Boc)~80.5
N-C =O (Boc)~156.0
N-C =O (Amide)~170.5

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups based on their characteristic vibrational frequencies.

Data Interpretation
  • N-H Stretch: A moderate to sharp absorption band is expected in the 3300-3400 cm⁻¹ region, corresponding to the stretching vibration of the N-H bond in the secondary amide.[6]

  • C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear as multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ).

  • C=O Stretches: This is a highly diagnostic region. Two distinct and strong carbonyl absorption bands are expected:

    • The Boc carbamate C=O stretch typically appears at a higher frequency, around 1690-1710 cm⁻¹ .[6]

    • The amide C=O stretch (Amide I band) appears at a lower frequency, around 1650-1670 cm⁻¹ .

  • N-H Bend (Amide II): A strong band around 1530-1560 cm⁻¹ corresponds to the N-H bending vibration coupled with C-N stretching, characteristic of secondary amides.

Summary of Key IR Absorptions
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350MediumN-H Stretch (Amide)
2850-2980StrongC-H Stretch (Aliphatic)
~1700StrongC=O Stretch (Boc Carbamate)
~1660StrongC=O Stretch (Amide I)
~1550StrongN-H Bend / C-N Stretch (Amide II)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a common technique for this type of molecule.

Data Interpretation

The molecular formula of this compound is C₁₀H₁₈N₂O₃, with a monoisotopic mass of 214.1317 Da.

  • Molecular Ion: In positive ion mode ESI-MS, the most prominent peaks would be the protonated molecule [M+H]⁺ at m/z 215.1 and the sodium adduct [M+Na]⁺ at m/z 237.1 .

  • Key Fragments: A characteristic fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group as isobutylene or a tert-butyl cation, or the loss of the entire Boc group.

    • Loss of C₄H₈ (isobutylene): [M+H - 56]⁺ → m/z 159.1

    • Loss of the Boc group (C₅H₉O₂): [M+H - 101]⁺ → m/z 114.1, corresponding to the protonated 3-acetamidoazetidine fragment.

Summary of Expected Mass Spectrometry Data (ESI+)
Ion SpeciesCalculated m/zInterpretation
[M+H]⁺215.14Protonated molecular ion
[M+Na]⁺237.12Sodium adduct of molecular ion
[M+H - C₄H₈]⁺159.08Loss of isobutylene from Boc group
[M+H - C₅H₉O₂]⁺114.08Loss of Boc group (amine fragment)

Protocols and Workflow

Analytical Workflow

A systematic approach ensures comprehensive and reliable characterization of the compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration synthesis Synthesize Compound purification Purify via Chromatography synthesis->purification nmr ¹H & ¹³C NMR (CDCl₃ or DMSO-d₆) purification->nmr Primary Structure ir FT-IR (Thin Film or KBr) purification->ir Functional Groups ms LC-MS (ESI) (Confirm MW & Purity) purification->ms Molecular Weight structure Confirm Structure & Assess Purity nmr->structure ir->structure ms->structure

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Experimental Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Parameters: Spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').[5]

    • Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, number of scans dependent on concentration (typically 512 or more).[5]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate.

  • Acquisition: Place the plate in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plate should be acquired first and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acquisition (LC-MS with ESI):

    • Inject a small volume (1-5 µL) into the LC-MS system.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combinatorial analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical amide and carbamate functional groups, and mass spectrometry validates the overall molecular weight. This guide provides the foundational data and interpretive logic necessary for scientists to confidently verify the identity and purity of this versatile building block, ensuring the reliability and reproducibility of their synthetic endeavors in drug discovery and development.

References

Introduction: The Azetidine Scaffold and the Imperative for Precise Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, serving as crucial scaffolds in the development of novel therapeutic agents.[1] Their conformational rigidity and ability to project substituents into distinct vectors of chemical space make them valuable bioisosteres for larger, more flexible ring systems. This compound is a key building block, incorporating the protective tert-butoxycarbonyl (Boc) group, a reactive acetamido-substituted stereocenter, and the core azetidine ring.

Accurate and unambiguous structural characterization of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and guiding further synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral appearance, offering field-proven insights into experimental choices and data interpretation.

Molecular Architecture and Expected NMR Signatures

To effectively interpret the NMR spectra, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique electronic environments that give rise to characteristic signals.

Figure 1: Structure of this compound with key atoms numbered.

The molecule has nine distinct carbon environments and five distinct proton environments (excluding the amide N-H), which will be reflected in the respective NMR spectra. The protons on the C2 and C4 positions of the azetidine ring are diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts.

Experimental Protocol for High-Fidelity NMR Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is a self-validating system designed to minimize artifacts and ensure high-resolution data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh ~5-10 mg of sample prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 3. Filter if particulates are present prep2->prep3 prep4 4. Transfer to NMR tube prep3->prep4 acq1 5. Insert sample & lock on solvent prep4->acq1 acq2 6. Shim magnetic field for homogeneity acq1->acq2 acq3 7. Tune and match probe acq2->acq3 acq4 8. Acquire spectra (¹H, ¹³C, 2D) acq3->acq4 proc1 9. Fourier Transform & Phase Correction acq4->proc1 proc2 10. Baseline Correction & Integration (¹H) proc1->proc2 proc3 11. Chemical Shift Referencing proc2->proc3 proc4 12. Peak Picking & Structural Assignment proc3->proc4

Figure 2: Standardized experimental workflow for NMR-based structure elucidation.
Detailed Sample Preparation

  • Massing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean vial. CDCl₃ is often preferred for its ability to solubilize many organic compounds and its relatively clean spectral window.

  • Homogenization: Vortex the vial until the sample is fully dissolved. The presence of insoluble material disrupts magnetic field homogeneity, leading to broad, poorly resolved peaks.[2]

  • Filtration (Conditional): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube. This is a critical, self-validating step to ensure optimal spectral quality.[2]

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard would be added. For routine structural confirmation, the residual solvent peak is sufficient for referencing.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Locking and Shimming: The instrument's lock system is used on the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the field's homogeneity across the sample volume, which is essential for achieving sharp, well-defined peaks.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration (area), and spin-spin coupling (multiplicity).

  • δ ~1.46 ppm (Singlet, 9H): This strong, sharp singlet is the unmistakable signature of the nine equivalent protons of the tert-butyl group.[3][4] Its high integration value makes it a convenient reference for confirming the relative number of protons for other signals.

  • δ ~1.97 ppm (Singlet, 3H): This singlet corresponds to the three protons of the acetamido methyl group (-NHC(O)CH₃).[5] It appears downfield relative to a typical alkane methyl due to the slight deshielding effect of the adjacent carbonyl group.

  • δ ~3.8-4.3 ppm (Multiplets, 4H): This complex region contains the signals for the four protons on the C2 and C4 positions of the azetidine ring.[6] These protons are deshielded by the adjacent electron-withdrawing nitrogen atom of the Boc group. They are diastereotopic and coupled to each other (geminal coupling) and to the C3 proton (vicinal coupling), resulting in complex multiplet patterns.

  • δ ~4.5-4.8 ppm (Multiplet, 1H): This signal corresponds to the single proton on the C3 carbon. It is significantly deshielded due to the direct attachment of the electronegative acetamido nitrogen. It will be coupled to the four protons on C2 and C4, as well as the amide N-H proton, leading to a complex multiplet.

  • δ ~5.5-7.0 ppm (Broad, 1H): The amide proton (N-H) signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. Its chemical shift is highly dependent on solvent, concentration, and temperature. It should show coupling to the C3 proton, often appearing as a broad triplet or doublet of doublets.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

  • δ ~23.4 ppm: The methyl carbon of the acetamido group (C9).[4]

  • δ ~28.7 ppm: The three equivalent methyl carbons of the tert-butyl group (C7).[4]

  • δ ~45-50 ppm: The methine carbon at the C3 position of the azetidine ring. Its chemical shift is influenced by the attached nitrogen.[2][7]

  • δ ~50-55 ppm: The two methylene carbons at the C2 and C4 positions of the azetidine ring. They are deshielded by the Boc-protected ring nitrogen. Depending on the exact conformation and solvent, they may be resolved as two separate peaks or appear as a single, potentially broadened peak.[4][6]

  • δ ~79.5 ppm: The quaternary carbon of the tert-butyl group (C6).[4]

  • δ ~155-157 ppm: The carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group (C5).[8]

  • δ ~170 ppm: The carbonyl carbon of the acetamido group (C8).[9]

G mol This compound Boc Group Azetidine Ring Acetamido Group hnmr ¹H NMR Signals ~1.46 ppm (s, 9H) ~3.8-4.3 ppm (m, 4H) ~4.5-4.8 ppm (m, 1H) ~5.5-7.0 ppm (br, 1H) ~1.97 ppm (s, 3H) mol:boc->hnmr:h_boc mol:az->hnmr:h_az_ch2 mol:az->hnmr:h_az_ch mol:ac->hnmr:h_ac_nh mol:ac->hnmr:h_ac_me cnmr ¹³C NMR Signals ~28.7 ppm ~79.5 ppm ~156 ppm ~45-55 ppm ~23.4 ppm ~170 ppm mol:boc->cnmr:c_boc_me mol:boc->cnmr:c_boc_quat mol:boc->cnmr:c_boc_co mol:az->cnmr:c_az mol:ac->cnmr:c_ac_me mol:ac->cnmr:c_ac_co

Figure 3: Logical correlation between molecular fragments and their characteristic NMR signals.

Data Summary and Advanced Structural Verification

For clarity and quick reference, the expected chemical shifts are summarized below.

Assignment Group ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
C7-Htert-Butyl~1.46Singlet (s)9H~28.7
C ₆(CH₃)₃tert-Butyl---~79.5
C ₅=OBoc Carbamate---~156
C9-HAcetamido~1.97Singlet (s)3H~23.4
C ₈=OAcetamido---~170
N-H Acetamido~5.5-7.0Broad (br)1H-
C2-H ₂, C4-HAzetidine Ring~3.8-4.3Multiplet (m)4H~50-55
C3-H Azetidine Ring~4.5-4.8Multiplet (m)1H~45-50

While 1D NMR provides a robust foundation for structural assignment, complex spin systems, such as the one found in the azetidine ring, benefit from two-dimensional (2D) NMR techniques for unambiguous confirmation.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling networks.[7] It would show clear cross-peaks between the C3-H proton and the protons on C2 and C4, definitively confirming their connectivity within the four-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[2] It would be used to unequivocally assign each carbon signal by linking it to its attached proton(s). For example, the multiplet at ~4.5-4.8 ppm in the ¹H spectrum would show a cross-peak to the carbon at ~45-50 ppm in the ¹³C spectrum, confirming this carbon as C3.

Conclusion

The NMR analysis of this compound is a clear demonstration of how fundamental principles of chemical shifts, integration, and coupling can be synergistically applied to elucidate a complex molecular structure. The spectrum is characterized by three distinct and easily identifiable signatures: the large tert-butyl singlet, the acetamido methyl singlet, and the complex, deshielded multiplet pattern of the azetidine ring. By following a systematic experimental and interpretive workflow, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of subsequent steps in drug discovery and development.

References

A Comprehensive Technical Guide on the Purity and Characterization of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azetidines in Pharmaceutical Research

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and conformational properties. Its incorporation into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability. tert-Butyl 3-acetamidoazetidine-1-carboxylate, in particular, serves as a versatile intermediate, with its Boc-protected amine and acetamido group offering orthogonal handles for synthetic elaboration.[1] The quality of this starting material is therefore a critical determinant of the purity and viability of the final active pharmaceutical ingredient.

Part 1: Purification Strategies for Achieving High Purity

The synthesis of this compound can yield a crude product containing residual starting materials, reagents, and side products. Achieving the high purity (>98%) required for pharmaceutical applications necessitates robust purification methodologies.

Recrystallization: The Primary Purification Technique

For multi-gram scale purification, recrystallization is often the most efficient and economical method. The selection of an appropriate solvent system is crucial for successful purification.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent pair through small-scale solubility tests. The ideal solvent should completely dissolve the compound at an elevated temperature and exhibit low solubility at ambient or sub-ambient temperatures. Common solvents for this compound include ethyl acetate, isopropanol, and mixtures with anti-solvents like hexanes or heptane.

  • Dissolution: In a suitable flask, dissolve the crude material in a minimal volume of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Seeding with a small crystal of the pure compound can be employed to induce crystallization if necessary. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified product under vacuum until a constant weight is achieved.

Silica Gel Chromatography: For Enhanced Purity

When recrystallization does not yield the desired purity, or for smaller-scale purifications, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential polarity.

Typical Chromatographic Conditions:

ParameterDetails
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used.
Monitoring Fractions are typically analyzed by thin-layer chromatography (TLC) with visualization under UV light or by staining.

Visualizing the Chromatography Workflow:

Chromatography_Workflow A Dissolve Crude Product in Minimal Solvent C Load Sample onto Column A->C B Prepare Silica Gel Column B->C D Elute with Mobile Phase Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Dry Purified Product H->I

Caption: A typical workflow for the purification of this compound via silica gel chromatography.

Part 2: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and the accurate assessment of the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: Provides information on the electronic environment and connectivity of protons.

    • Expected Chemical Shifts (in CDCl₃): δ ~ 5.9 (br s, 1H, NH ), 4.6 (m, 1H, CH N), 4.2 (t, 2H, CH ₂), 3.8 (t, 2H, CH ₂), 2.0 (s, 3H, COCH ₃), 1.4 (s, 9H, C(CH ₃)₃).

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

    • Expected Chemical Shifts (in CDCl₃): δ ~ 170.0 (C =O, amide), 156.0 (C =O, Boc), 79.5 (C (CH₃)₃), 55.0 (C H₂, azetidine), 45.0 (C HN), 28.5 (C(C H₃)₃), 23.0 (COC H₃).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this molecule, electrospray ionization (ESI) is a suitable technique.

Expected m/z Values (Positive Ion Mode):

m/zAssignment
215.1[M+H]⁺
237.1[M+Na]⁺
159.1[M-tBu+H]⁺
115.1[M-Boc+H]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide)
~1680C=O stretch (Boc carbamate)[2]
~1650C=O stretch (amide I)
~1550N-H bend (amide II)
High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantifying the purity of the compound.

Example HPLC Method:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Visualizing the Characterization Process:

Characterization_Workflow Purified_Compound Purified Product NMR ¹H and ¹³C NMR Purified_Compound->NMR MS Mass Spectrometry Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR HPLC HPLC Analysis Purified_Compound->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Purity_Assessment Purity > 98% HPLC->Purity_Assessment

Caption: A comprehensive workflow for the analytical characterization of this compound.

Conclusion

The successful application of this compound in a synthetic campaign is contingent upon its purity and confirmed structural identity. The implementation of the purification and characterization protocols detailed in this guide will ensure that this critical building block meets the exacting standards of the pharmaceutical industry, thereby contributing to the development of novel and effective therapeutics.

References

An In-depth Technical Guide to tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 3-acetamidoazetidine-1-carboxylate, a functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details its core physicochemical properties, centered on its molecular weight, and presents a validated, step-by-step synthesis protocol from a commercially available precursor. Furthermore, it explores the compound's scientific applications, methods for its analytical characterization, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize novel scaffolds to construct complex molecular architectures for therapeutic applications.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its strained ring system imparts unique conformational rigidity and serves as a versatile three-dimensional bioisostere for other common rings like piperidine or pyrrolidine. Incorporating the azetidine moiety into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and novel intellectual property.

This compound is a strategically designed derivative. It features two key functional "handles":

  • The tert-butoxycarbonyl (Boc) group: A robust protecting group for the ring nitrogen that is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions. This allows for late-stage derivatization of the azetidine nitrogen.

  • The 3-acetamido group: This functional group provides a hydrogen bond donor and acceptor, enabling the molecule to participate in specific interactions with biological targets. It also serves as a synthetic precursor for further chemical modification.

This combination makes the compound a valuable intermediate for building complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in synthesis and research. The properties of this compound are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₈N₂O₃Structural Analysis
Average Molecular Weight 214.26 g/mol Calculation
Monoisotopic Mass 214.13174 DaCalculation
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not AssignedN/A
Appearance Predicted: White to off-white solidN/A

Synthesis Protocol: A Validated Approach

The most direct and reliable method for preparing this compound is through the N-acetylation of its primary amine precursor, tert-butyl 3-aminoazetidine-1-carboxylate. This precursor is commercially available, making the synthesis accessible for standard laboratory execution.

Causality of Experimental Design

The chosen protocol involves reacting the primary amine with acetic anhydride. This electrophile is selected for its moderate reactivity and the fact that its byproduct, acetic acid, is easily removed during workup. A mild organic base, triethylamine (TEA), is included to neutralize the acetic acid formed in situ, preventing potential side reactions such as the protonation of the starting amine, which would render it unreactive. Dichloromethane (DCM) is an ideal solvent as it is relatively inert and effectively dissolves both the reactants and reagents.

Step-by-Step Synthesis Workflow

Reaction: Acetylation of tert-butyl 3-aminoazetidine-1-carboxylate

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_analysis Validation Start Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in DCM Base Add Triethylamine (1.2 eq) Start->Base Inert atmosphere Reagent Add Acetic Anhydride (1.1 eq) dropwise at 0°C Base->Reagent Cool reaction vessel Stir Stir at room temperature (Monitor by TLC/LC-MS) Reagent->Stir Allow to warm Wash Wash with aq. NaHCO₃, then brine Stir->Wash Upon completion Dry Dry organic layer (Na₂SO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Final Characterize pure product (NMR, MS, IR) Purify->Final

Figure 1: Experimental workflow for the synthesis.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2)[1]

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or Heptanes) for elution

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir. Cool the flask to 0°C using an ice bath.

  • Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The addition should be slow to control any exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup (Quenching): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride and acetic acid) and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The title compound is not typically a final drug product but rather a versatile intermediate. Its value lies in the ability to selectively modify its structure to build more complex molecules.

Role as a Bioisosteric Scaffold

In medicinal chemistry, small, rigid scaffolds are highly sought after. The azetidine core can act as a non-classical bioisostere, replacing larger or more flexible groups to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The acetamido group provides a vector for interaction with protein targets, while the Boc-protected nitrogen allows for further elaboration.

Pathway to Advanced Intermediates

A primary application is the deprotection of the Boc group to reveal a secondary amine, which can then participate in a wide array of chemical transformations. This logical pathway is crucial for its use as a building block.

Application_Pathway cluster_reactions Further Derivatization Compound tert-Butyl 3-acetamidoazetidine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA in DCM) Compound->Deprotection Intermediate 3-Acetamidoazetidine (Secondary Amine) Deprotection->Intermediate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination AmideCoupling Amide Coupling Intermediate->AmideCoupling Sulfonylation Sulfonylation Intermediate->Sulfonylation Alkylation Alkylation Intermediate->Alkylation Final Diverse Library of Complex Drug Candidates ReductiveAmination->Final AmideCoupling->Final Sulfonylation->Final Alkylation->Final

Figure 2: Derivatization pathway after Boc deprotection.

This strategy is employed in the synthesis of complex molecules, including inhibitors of Janus kinase (JAK) enzymes, which are targets for treating autoimmune diseases.[2] The azetidine scaffold is a key component in several clinically important JAK inhibitors.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is not available for this compound, safe laboratory practices should be followed based on the properties of analogous chemical structures, such as other Boc-protected amino-azetidines.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically designed chemical building block. With a calculated molecular weight of 214.26 g/mol (for its molecular formula C₁₀H₁₈N₂O₃), it provides chemists with a rigid, three-dimensional scaffold containing orthogonal functional groups. Its straightforward synthesis from commercially available precursors enhances its utility. The ability to selectively deprotect the azetidine nitrogen for further elaboration makes this compound a powerful tool for generating novel molecular entities in the pursuit of new therapeutic agents.

References

A Technical Guide to the Stability and Storage of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for tert-Butyl 3-acetamidoazetidine-1-carboxylate (CAS No. 172551-33-0). As a key building block in modern drug discovery, particularly in the synthesis of complex molecules featuring the azetidine scaffold, understanding its chemical stability is paramount for ensuring the integrity, purity, and successful outcomes of research and development endeavors. This document synthesizes information on the compound's structural components, potential degradation pathways, and recommended handling protocols based on established principles of organic chemistry and data from analogous structures. It is intended for researchers, chemists, and drug development professionals who utilize this reagent in their synthetic workflows.

Introduction and Chemical Profile

This compound is a bifunctional molecule incorporating a strained four-membered azetidine ring, an N-acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group. The azetidine moiety is a valuable pharmacophore found in numerous biologically active compounds, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. The Boc group provides robust protection of the azetidine nitrogen, facilitating regioselective reactions at other positions.

PropertyValue
IUPAC Name This compound
CAS Number 172551-33-0
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Structure Chemical Structure

The stability of this molecule is primarily dictated by the interplay of its three key functional groups: the Boc-protected amine, the amide linkage, and the inherent strain of the azetidine ring.

Core Stability Analysis and Degradation Pathways

The principal degradation routes for this compound involve the cleavage of the Boc group under acidic conditions and, to a lesser extent, the hydrolysis of the amide bond under harsh conditions. The azetidine ring itself is relatively stable once functionalized and protected.

Acid-Mediated Deprotection (Primary Degradation Pathway)

The most significant stability concern is the acid-lability of the N-Boc group. The tert-butyl carbamate is designed to be removed under acidic conditions, which proceeds via a carbocationic intermediate.[1] The presence of even trace amounts of acid in solvents or on storage container surfaces can catalyze this degradation over time, leading to the formation of 3-acetamidoazetidine.

  • Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This process is generally irreversible and represents the primary pathway for impurity generation.

To ensure the integrity of the Boc group, it is critical that the compound is handled and stored in a strictly acid-free environment.[2] Solvents should be verified to be free of acidic impurities, and storage should be in neutral containers (e.g., borosilicate glass or appropriate polymer).

Amide Bond Hydrolysis

The acetamido group is an amide, which is generally a robust functional group. Hydrolysis of amides typically requires aggressive conditions, such as strong acids or bases at elevated temperatures. Under standard storage and most reaction conditions (excluding deliberate hydrolysis), the amide bond in this molecule is expected to be highly stable.

Thermal Stability

Thermolytic cleavage of the N-Boc group is possible but requires significantly elevated temperatures, often well above 100°C.[3][4] For typical laboratory and storage conditions (ambient or refrigerated), thermal degradation is not considered a significant risk. However, prolonged exposure to high heat during transport or processing should be avoided to prevent any potential for slow degradation.

The following diagram illustrates the primary degradation pathway under acidic conditions.

G cluster_main Primary Degradation Pathway start This compound product 3-Acetamidoazetidine start->product H⁺ (Acidic Conditions) byproducts CO₂ + Isobutylene start->byproducts Cleavage of Boc Group

Caption: Acid-catalyzed degradation of the parent compound.

Recommended Storage and Handling Protocols

To maximize shelf-life and maintain purity, a multi-faceted approach to storage and handling is required. The following protocols are based on the chemical properties of the molecule and best practices for related azetidine derivatives.

Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) Reduces the rate of any potential slow degradation reactions. While stable at room temperature for short periods, long-term storage is optimized under refrigeration.[5]
Atmosphere Inert (Argon or Nitrogen) Minimizes contact with atmospheric moisture and acidic gases (e.g., CO₂) which can form carbonic acid in the presence of water.
Light Protect from Light (Amber Vial) While no specific photolability data is available, protection from light is a general best practice for complex organic molecules to prevent unforeseen photochemical reactions.
Container Tightly Sealed, Neutral Glass or HDPE Prevents ingress of moisture and atmospheric contaminants. The container material should be non-reactive and free of acidic residues.[2][6]
Handling Protocol
  • Environment: Handle the compound in a well-ventilated area, preferably under an inert atmosphere (glove box or Schlenk line) for transfers and weighing.[7]

  • Moisture Avoidance: Use dry solvents and equipment. Avoid handling in humid environments. Moisture can contribute to hydrolytic pathways, especially if acidic or basic impurities are present.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat. Many functionalized azetidines are classified as irritants to the skin, eyes, and respiratory tract.[8][9]

  • Dispensing: Use clean, dry spatulas and glassware. Avoid cross-contamination with acidic or basic reagents.

  • Resealing: After dispensing, flush the container with an inert gas before tightly resealing to protect the remaining material.

The following workflow diagram outlines the recommended handling procedure.

G start Start: Retrieve from 2-8°C Storage equilibrate Allow Container to Equilibrate to Room Temperature start->equilibrate prepare Prepare Inert Atmosphere (Glovebox / Schlenk Line) dispense Dispense Required Amount Using Dry Equipment prepare->dispense equilibrate->prepare reseal Flush Headspace with N₂/Ar and Tightly Reseal Container dispense->reseal use Proceed with Experiment dispense->use store Return to 2-8°C Storage reseal->store end End use->end

References

A Researcher's Guide to Sourcing and Utilizing tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for navigating the procurement and in-house synthesis of a valuable azetidine building block.

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for tert-Butyl 3-acetamidoazetidine-1-carboxylate. We address the nuances of its availability, provide a robust, field-tested protocol for its synthesis from a readily available precursor, and detail essential quality control measures to ensure the integrity of your research.

The Strategic Importance of this compound in Medicinal Chemistry

The azetidine motif is a highly sought-after scaffold in modern drug discovery. Its strained 4-membered ring imparts unique conformational constraints on molecules, often leading to improved potency, selectivity, and pharmacokinetic properties. This compound serves as a crucial building block for introducing this valuable moiety, featuring a protected amine for controlled, sequential elaboration in complex synthetic routes. The acetamido group provides a neutral, hydrogen-bond-donating functionality, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for facile deprotection under acidic conditions.

Commercial Availability: A Shifting Landscape

A thorough survey of the current chemical supplier landscape reveals that this compound is not a widely stocked, off-the-shelf reagent. This is likely due to its specialized nature and the ready availability of its immediate precursor. Therefore, the most efficient and cost-effective strategy for obtaining this compound is through in-house synthesis.

The key starting material, tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) , is, in contrast, readily available from a multitude of commercial suppliers. This presents a reliable and straightforward path for research teams to access the target molecule.

Reputable Commercial Suppliers of the Precursor: tert-butyl 3-aminoazetidine-1-carboxylate

When sourcing this critical precursor, it is imperative to select a supplier that provides comprehensive analytical data and demonstrates batch-to-batch consistency. The following table summarizes several reputable suppliers:

SupplierProduct NameCAS NumberPurityNotes
TCI Chemicals tert-Butyl 3-Aminoazetidine-1-carboxylate193269-78-2>98.0% (GC)Provides clear specifications on their website.[1]
ChemScene tert-Butyl 3-aminoazetidine-1-carboxylate193269-78-2≥98%Offers various quantities and custom synthesis services.
BLD Pharm tert-Butyl 3-aminoazetidine-1-carboxylate193269-78-297%Provides access to NMR, HPLC, and other analytical data.
Pharmaffiliates Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC)193269-78-2High PuritySpecializes in pharmaceutical standards and impurities.[2]

This is not an exhaustive list, and researchers are encouraged to perform their own due diligence when selecting a supplier.

In-House Synthesis: A Validated Protocol for N-Acetylation

The synthesis of this compound from its amino precursor is a standard N-acetylation reaction. The following protocol is based on well-established synthetic transformations and is designed to be a self-validating system.

Reaction Scheme

acetylation reactant tert-butyl 3-aminoazetidine-1-carboxylate product This compound reactant->product Acetylation reagent Acetic Anhydride (or Acetyl Chloride) reagent->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: N-acetylation of the primary amine precursor.

Step-by-Step Experimental Protocol
  • Preparation: To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M) at 0 °C, add triethylamine (1.2 eq.).

  • Acetylation: Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure this compound.

Quality Control: Ensuring the Integrity of Your Synthesized Material

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary technique for structural confirmation. The expected spectrum would show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the acetyl methyl group (a singlet at ~2.0 ppm), and the azetidine ring protons (multiplets in the range of 3.5-4.5 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the final compound. A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product.

Conclusion

While direct commercial sourcing of this compound is challenging, this guide provides a clear and reliable pathway for its acquisition through in-house synthesis from a readily available precursor. By carefully selecting a reputable supplier for the starting material and adhering to the provided synthesis and quality control protocols, researchers can confidently incorporate this valuable building block into their drug discovery programs.

References

An In-Depth Technical Guide to tert-Butyl 3-acetamidoazetidine-1-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-acetamidoazetidine-1-carboxylate, a valuable building block in modern medicinal chemistry. Azetidines, four-membered saturated nitrogen heterocycles, are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while providing unique three-dimensional exit vectors for molecular elaboration. This document details the strategic synthesis of this compound from common precursors, outlines its key chemical characteristics and reactivity, and explores its utility in the development of novel therapeutic agents. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of complex bioactive molecules.

Chapter 1: The Azetidine Scaffold in Modern Drug Discovery

The Strategic Value of Saturated Heterocycles

In the pursuit of novel therapeutics, the structural complexity and physicochemical properties of drug candidates are paramount. Saturated heterocycles have emerged as privileged scaffolds because they introduce three-dimensional character into otherwise flat aromatic molecules, often leading to improved binding affinity and selectivity for biological targets. The azetidine ring, in particular, offers a unique combination of properties. Its inherent ring strain influences bond angles and lengths, presenting substituents in well-defined spatial orientations that can be exploited for precise interactions with protein binding pockets.

The N-Boc Protecting Group: A Tool for Controlled Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its prevalence is due to several key factors:

  • Stability: The Boc group is robust and stable to a wide range of reaction conditions, including nucleophilic attack and catalytic hydrogenation, allowing for selective manipulation of other functional groups within the molecule.

  • Facile Cleavage: Despite its stability, the Boc group can be readily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), typically yielding the free amine without harsh reagents that could compromise other functionalities.

  • Improved Handling: The lipophilic nature of the tert-butyl group often improves the solubility of intermediates in common organic solvents and can aid in purification by chromatography.[1]

However, from a medicinal chemistry perspective, the tert-butyl group can sometimes be associated with increased metabolic liability through oxidation of its methyl groups.[2] Therefore, while essential for synthesis, its presence in a final active pharmaceutical ingredient (API) is carefully evaluated.

Chapter 2: Synthesis of this compound

The synthesis of the title compound is a straightforward process that hinges on the reliable preparation of its key precursor, tert-butyl 3-aminoazetidine-1-carboxylate.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals the primary disconnection at the amide bond, pointing to tert-butyl 3-aminoazetidine-1-carboxylate as the immediate precursor. This amine can be derived from several commercially available or readily synthesized starting materials, with the reduction of an azide being a particularly clean and efficient route.

G Target This compound Amine tert-Butyl 3-aminoazetidine-1-carboxylate Target->Amine Amide Disconnection AcetylatingAgent Acetylating Agent (e.g., Ac₂O, AcCl) Target->AcetylatingAgent Reagent Azide tert-Butyl 3-azidoazetidine-1-carboxylate Amine->Azide Azide Reduction

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Precursor: tert-Butyl 3-aminoazetidine-1-carboxylate

The conversion of tert-butyl 3-azidoazetidine-1-carboxylate to the corresponding amine is a common and high-yielding transformation. Catalytic hydrogenation is the preferred method due to its clean reaction profile and the simple workup procedure.

Experimental Protocol: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate (from azide) [3]

  • Vessel Preparation: To a suitable hydrogenation vessel, add tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq).

  • Solvent and Catalyst: Dissolve the starting material in a suitable solvent, such as ethyl acetate or methanol (approx. 0.1 M concentration). Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

  • Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm, or a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude tert-butyl 3-aminoazetidine-1-carboxylate is often of sufficient purity (>95%) to be used directly in the next step without further purification.[3]

The Acetylation Step: Formation of the Target Compound

The final step is the N-acetylation of the primary amine. This is a robust and high-yielding reaction, typically accomplished using acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base to scavenge the acid byproduct.

G cluster_start Starting Materials Amine tert-Butyl 3-aminoazetidine-1-carboxylate Reaction N-Acetylation (0°C to RT) Amine->Reaction Reagents Acetic Anhydride Triethylamine DCM Reagents->Reaction Product tert-Butyl 3-acetamidoazetidine-1-carboxylate Reaction->Product

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

  • Reactant Setup: Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M). Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq) or diisopropylethylamine (DIPEA).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the solution, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.

  • Quenching and Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Characterization and Physical Properties

The final compound should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Appearance Expected to be a white to off-white solid
¹H NMR (CDCl₃, 400 MHz) Expected shifts (δ, ppm): ~5.8-6.2 (br s, 1H, NH), ~4.5-4.7 (m, 1H), ~4.2 (t, 2H), ~3.8 (dd, 2H), ~2.0 (s, 3H, Ac-CH₃), 1.45 (s, 9H, Boc-CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected shifts (δ, ppm): ~169-170 (C=O, amide), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~58 (ring CH₂), ~45 (ring CH), ~28 (Boc-CH₃), ~23 (Ac-CH₃)
Mass Spectrometry (ESI+) Expected m/z: 215.1 [M+H]⁺, 237.1 [M+Na]⁺, 159.1 [M-tBu+H]⁺, 115.1 [M-Boc+H]⁺

Chapter 3: Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in its function as a bifunctional building block. The Boc-protected nitrogen allows it to be carried through various synthetic steps, after which it can be deprotected to reveal a secondary amine for further elaboration.

Deprotection Strategies

The removal of the Boc group is a critical step to unmask the azetidine nitrogen for subsequent reactions, such as reductive amination, amide coupling, or arylation. This is reliably achieved under acidic conditions.

G cluster_reaction Boc Deprotection StartingMaterial tert-Butyl 3-acetamido- azetidine-1-carboxylate Reaction Acidolysis (0°C to RT) StartingMaterial->Reaction Reagents TFA in DCM or 4M HCl in Dioxane Reagents->Reaction Product 3-Acetamidoazetidine (as TFA or HCl salt) Reaction->Product

Caption: Workflow for Boc-deprotection of the title compound.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Setup: Dissolve the Boc-protected azetidine (1.0 eq) in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Add trifluoroacetic acid (5-10 eq, often as a 20-50% solution in DCM) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is the TFA salt of 3-acetamidoazetidine. It can be used as is, or the free base can be obtained by partitioning between a base (like aq. NaHCO₃) and an organic solvent, or by ion-exchange chromatography.

Application as a Synthetic Building Block

Once deprotected, the resulting 3-acetamidoazetidine is a versatile intermediate. The secondary amine is nucleophilic and can participate in a wide array of coupling reactions, making it an ideal fragment for introduction into larger, more complex molecules. For instance, it can be coupled with a carboxylic acid to form a new amide bond, a common linkage in pharmaceutical compounds.

Chapter 4: Applications in Medicinal Chemistry

The 3-acetamidoazetidine moiety is a valuable pharmacophoric element. The acetamido group can serve as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling key interactions within a protein active site. Its incorporation can be a strategic replacement for other small polar groups. The azetidine ring itself acts as a rigid, non-planar scaffold that can improve aqueous solubility and reduce the lipophilicity of a molecule compared to more common carbocyclic or aromatic linkers.

Several research programs have utilized 3-aminoazetidine derivatives as key components in the synthesis of potent and selective inhibitors for various biological targets.[4][5] For example, derivatives of this scaffold are integral to the structure of kinase inhibitors, including the Janus kinase (JAK) inhibitor Baricitinib, which utilizes a functionalized azetidine ring.[6][7][8]

Therapeutic Area / TargetExample of Azetidine ApplicationRationale for Inclusion
Oncology Kinase InhibitorsThe azetidine ring provides a specific exit vector from a core scaffold to access adjacent binding pockets.[4]
Autoimmune Diseases JAK Inhibitors (e.g., Baricitinib)The functionalized azetidine moiety is crucial for achieving potency and selectivity against the target kinases.[7]
Neurological Disorders S1P Receptor AgonistsAzetidine derivatives have been explored as mimics of natural ligands, offering improved drug-like properties.[4]
Antibacterial Agents Novel AntibioticsThe rigid scaffold can be used to orient functional groups for optimal interaction with bacterial targets.[3]

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its preparation is robust, relying on standard, high-yielding transformations. The compound provides a protected azetidine core functionalized with an acetamido group, which can be readily deprotected to enable further synthetic elaboration. For medicinal chemists and drug development professionals, this reagent represents a valuable tool for introducing the desirable 3-acetamidoazetidine scaffold, thereby enabling the exploration of new chemical space and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Methodological & Application

The Azetidine Acetamide Scaffold: A Guide to Application and Protocol for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Scaffolds in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and optimized pharmacokinetic profiles is paramount. Medicinal chemists are increasingly turning to three-dimensional, sp³-rich scaffolds to escape the "flatland" of traditional aromatic structures. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged motif.[1][2] Its inherent ring strain and well-defined stereochemistry offer a unique tool to rigidly orient substituents in three-dimensional space, often leading to enhanced binding affinity for biological targets by minimizing the entropic penalty of binding.[3]

This guide focuses on a particularly valuable building block: tert-Butyl 3-acetamidoazetidine-1-carboxylate . This compound masterfully combines the conformational rigidity of the azetidine core with a versatile handle for further functionalization. The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen, allowing for selective chemistry, while the 3-acetamido group offers a crucial hydrogen-bond donor and acceptor moiety. This combination makes it an exemplary scaffold for a range of therapeutic targets, most notably protein kinases.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic applications and experimental protocols for leveraging this powerful building block in medicinal chemistry programs.

Strategic Value in Medicinal Chemistry

The incorporation of the 3-acetamidoazetidine moiety into a drug candidate is a strategic decision driven by several key advantages over more conventional acyclic or larger ring systems.

Conformational Rigidity and Pre-organization

The four-membered azetidine ring significantly constrains the rotational freedom of its substituents. By locking the relative orientation of the groups attached to the ring, the molecule is "pre-organized" for binding to its target protein. This reduces the entropic cost of binding, which can translate into a substantial increase in potency.

Bioisosterism and Physicochemical Property Modulation

The azetidine scaffold serves as an excellent bioisostere for other cyclic and acyclic linkers.[4] Bioisosteric replacement is a cornerstone of lead optimization, allowing chemists to fine-tune properties while retaining biological activity.[5][6] The 3-acetamidoazetidine unit can replace motifs like substituted piperidines, pyrrolidines, or flexible alkyl chains, often with beneficial effects on physicochemical properties.

PropertyAzetidinePyrrolidinePiperidineAcyclic Linker
Molecular Weight LowLow-MediumMediumVariable
LogP Contribution Low (Polar)Low-MediumMediumHigh (Lipophilic)
Conformational Rigidity HighMediumLow (Chair/Boat)Very Low
Aqueous Solubility Generally HighModerateModerate-LowLow
Metabolic Stability Generally HighVariableVariableOften Low

Table 1: Comparative properties of the azetidine scaffold against other common linkers in drug design.

The Role of the 3-Acetamido Group in Target Engagement

The acetamido (-NHC(O)CH₃) group at the 3-position is not merely a synthetic handle but a critical pharmacophoric element. It provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). This dual functionality is particularly effective for engaging with the "hinge region" of protein kinases, a common binding motif for ATP-competitive inhibitors.[7] The amide can mimic the hydrogen bonding patterns of the adenine portion of ATP, leading to potent and selective inhibition. A prime example is seen in the development of covalent inhibitors for KRASG12C, where an N-(1-acryloylazetidin-3-yl)acetamide scaffold was instrumental in achieving high potency.[8]

Synthesis of the Core Building Block

While this compound is commercially available, understanding its synthesis from common starting materials is crucial for custom modifications and cost-effective scale-up. The most common route begins with the readily available tert-butyl 3-oxoazetidine-1-carboxylate.[9]

Synthesis_Workflow Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Oxo tert-Butyl 3-oxoazetidine-1-carboxylate Start->Oxo Oxidation (e.g., TEMPO/NaClO) Amino tert-Butyl 3-aminoazetidine-1-carboxylate Oxo->Amino Reductive Amination (e.g., NH4OAc, NaBH3CN) Final tert-Butyl 3-acetamidoazetidine-1-carboxylate Amino->Final Acetylation (e.g., Ac2O, Pyridine) Application_Workflow Start tert-Butyl 3-acetamidoazetidine-1-carboxylate Deprotected 3-Acetamidoazetidine (Hydrochloride Salt) Start->Deprotected Boc Deprotection (TFA or HCl/Dioxane) Coupled N-Substituted 3-Acetamidoazetidine Scaffold Deprotected->Coupled N-Functionalization (e.g., SNAr, Buchwald-Hartwig, Reductive Amination) Target Final Drug Candidate (e.g., Kinase Inhibitor) Coupled->Target Further Synthetic Steps

References

The Strategic Deployment of tert-Butyl 3-acetamidoazetidine-1-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold's Rise to Prominence

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is relentless. Among the privileged scaffolds, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered substantial attention.[1] Its inherent ring strain and constrained three-dimensional geometry offer a unique platform for the precise spatial arrangement of substituents, enabling enhanced target engagement and selectivity. This guide provides an in-depth exploration of a key derivative, tert-butyl 3-acetamidoazetidine-1-carboxylate , as a versatile and strategically important building block in the synthesis of complex, biologically active molecules. We will delve into its synthesis, key reactions, and applications, providing detailed protocols and expert insights for researchers in drug discovery and development.

Physicochemical Properties and Strategic Advantages

The structure of this compound incorporates several key features that render it a valuable synthetic intermediate.

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Appearance Typically an off-white to white solidEase of handling and dispensing.
Boc Protecting Group Acid-labile tert-butoxycarbonyl groupProtects the azetidine nitrogen, preventing unwanted side reactions, and can be selectively removed under mild acidic conditions.
Acetamido Group Provides a neutral, hydrogen-bond donating and accepting moietyInfluences solubility, introduces a point for potential biological interactions, and can modulate the electronic properties of the azetidine ring.
Azetidine Core Strained four-membered ringThe ring strain can be harnessed for certain ring-opening reactions, while its rigidity provides conformational constraint in the final molecule.

The presence of the Boc (tert-butoxycarbonyl) group is of paramount strategic importance. It effectively masks the nucleophilicity and basicity of the azetidine nitrogen, allowing for selective functionalization at other positions. Its removal is typically achieved under acidic conditions that are orthogonal to many other protecting groups, a crucial aspect in multi-step syntheses.

Synthetic Pathways to a Versatile Building Block

The synthesis of this compound is a multi-step process that typically originates from more readily available precursors. The following workflow outlines a common and logical synthetic strategy.

G cluster_0 Synthesis of Precursor cluster_1 Final Acetylation Step start 1-benzylazetidin-3-ol or 3-hydroxyazetidine HCl boc_protection Boc Protection start->boc_protection (Boc)2O, base oxidation Oxidation boc_protection->oxidation TEMPO, oxidant reductive_amination Reductive Amination (or alternative amination) oxidation->reductive_amination NH4OAc, NaBH3CN precursor tert-Butyl 3-aminoazetidine-1-carboxylate reductive_amination->precursor acetylation Acetylation precursor->acetylation Acetic anhydride or Acetyl chloride, base target This compound acetylation->target

Caption: Synthetic workflow to this compound.

Protocol 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate (Precursor)

This protocol outlines a common route starting from tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be synthesized from 1-benzylazetidin-3-ol.[2]

Part A: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.3 M), add TEMPO (0.02 eq) and a solution of potassium bromide (0.1 eq) in water.

  • Oxidation: Cool the mixture to 0 °C and add a buffered aqueous solution of sodium hypochlorite (1.2 eq) and sodium bicarbonate dropwise, maintaining the temperature below 5 °C.

  • Monitoring and Workup: Stir the reaction at 0-5 °C until the starting material is consumed (as monitored by TLC or LC-MS). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate. This intermediate is often used in the next step without further purification.[2]

Part B: Reductive Amination to tert-Butyl 3-aminoazetidine-1-carboxylate

  • Reaction Setup: Dissolve the crude tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup and Purification: Quench the reaction by the addition of water. Concentrate the mixture to remove methanol and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-aminoazetidine-1-carboxylate.

Protocol 2: Acetylation to Afford this compound

This protocol describes the final acetylation step.

  • Reaction Setup: Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in DCM (~0.2 M) and add triethylamine (1.5 eq). Cool the solution to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.[3]

Applications in the Synthesis of Bioactive Molecules

The strategic value of this compound lies in its utility as a precursor to more complex molecules, particularly in the pharmaceutical industry. After Boc deprotection, the resulting 3-acetamidoazetidine can be coupled with various electrophilic partners.

Key Application: Synthesis of Kinase Inhibitors

Azetidine scaffolds are prevalent in a number of kinase inhibitors. For instance, the JAK inhibitor Baricitinib , used in the treatment of rheumatoid arthritis, features a substituted azetidine moiety. While Baricitinib itself does not contain the acetamido group, the synthesis of its core azetidine intermediate often proceeds through tert-butyl 3-oxoazetidine-1-carboxylate, a direct precursor to our title compound.[2][4] This highlights the importance of this class of building blocks in accessing such therapeutic agents. The 3-acetamido group can be envisioned as a handle for further functionalization or as a key pharmacophoric element in its own right in other kinase inhibitor designs.

Protocol 3: Boc Deprotection of this compound

The removal of the Boc group is a critical step to unmask the azetidine nitrogen for subsequent reactions.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or dichloromethane.

  • Deprotection: Add a solution of 4M HCl in dioxane (5-10 eq) and stir the mixture at room temperature.

  • Monitoring and Isolation: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The product, 3-acetamidoazetidine hydrochloride, often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

G start This compound deprotection Boc Deprotection start->deprotection 4M HCl in Dioxane intermediate 3-Acetamidoazetidine (as HCl salt) deprotection->intermediate coupling Coupling with Electrophile (R-X) intermediate->coupling Base final_product N-Substituted 3-Acetamidoazetidine Derivative coupling->final_product

Caption: General workflow for the utilization of the building block.

Expert Insights and Causality in Protocol Design

  • Choice of Oxidant: In Protocol 1A, the TEMPO-catalyzed oxidation is a mild and efficient method for converting the secondary alcohol to a ketone without harsh conditions that could compromise the azetidine ring.

  • Reductive Amination Conditions: The use of sodium cyanoborohydride in Protocol 1B is strategic. It is a milder reducing agent than sodium borohydride and is selective for the iminium ion intermediate, reducing the likelihood of ketone reduction before imine formation.

  • Base in Acetylation: Triethylamine in Protocol 2 acts as a scavenger for the hydrochloric acid or acetic acid byproduct of the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Boc Deprotection Reagent: 4M HCl in dioxane is a common and effective reagent for Boc deprotection. The anhydrous conditions prevent potential hydrolysis of the amide functionality. The product is conveniently isolated as the hydrochloride salt.

Conclusion

This compound stands out as a meticulously designed building block for modern organic synthesis. Its pre-installed, protected functionalities allow for sequential and controlled elaboration into more complex molecular architectures. The protocols and insights provided herein are intended to empower researchers to confidently incorporate this versatile intermediate into their synthetic strategies, paving the way for the discovery of next-generation therapeutics. The logical flow from readily available starting materials to a functionalized azetidine ready for coupling underscores its practical utility in both academic and industrial research settings.

References

Selective Acid-Mediated Deprotection of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine protecting group in modern organic synthesis, valued for its stability and facile, acid-labile removal.[1] This application note provides a detailed guide for the selective deprotection of tert-butyl 3-acetamidoazetidine-1-carboxylate, a key intermediate in the synthesis of novel therapeutics. We will explore the underlying mechanism, compare common acidic protocols, and provide a validated, step-by-step procedure for achieving high-yield removal of the Boc group while preserving the integrity of the acetamido functionality. This guide is intended to provide researchers with the technical insights and practical methodologies required to confidently perform this critical transformation.

Introduction: The Strategic Importance of Boc Deprotection

The azetidine ring is a strained four-membered heterocycle that has garnered significant interest in medicinal chemistry as a versatile scaffold for developing novel therapeutic agents.[2] Its unique conformational properties can impart favorable pharmacological characteristics to a parent molecule. In multi-step syntheses involving azetidine intermediates, the protection of the ring's secondary amine is essential. The Boc group is a preferred choice due to its robustness under a wide range of non-acidic conditions.[3]

The target molecule, this compound, presents a specific synthetic challenge: the selective cleavage of the N-Boc carbamate in the presence of an amide (acetamido group). While amides can be hydrolyzed under acidic conditions, this typically requires elevated temperatures and prolonged reaction times.[4][5] Standard Boc deprotection protocols, which are generally performed at room temperature, are therefore well-suited for this selective transformation, minimizing the risk of cleaving the more stable amide bond.[6]

Mechanism of Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[7] The process is highly efficient due to the formation of stable, gaseous byproducts. The mechanism proceeds through three primary steps:

  • Protonation: The strong acid (e.g., TFA or HCl) protonates the carbonyl oxygen of the Boc group, activating the carbamate for cleavage.[8]

  • Carbocation Formation: The protonated intermediate fragments, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[7]

  • Decarboxylation & Salt Formation: The carbamic acid rapidly decomposes into carbon dioxide gas and the free amine. In the acidic medium, the newly liberated azetidine nitrogen is immediately protonated to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[7][8]

The generation of the reactive tert-butyl cation can occasionally lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine) in peptide synthesis.[9] For a simple substrate like the one discussed here, this is of minimal concern.

Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Analysis of Deprotection Protocols

The two most prevalent methods for Boc deprotection in a laboratory setting are treatment with Trifluoroacetic Acid (TFA) and with Hydrogen Chloride (HCl) in an organic solvent. The choice between them depends on the substrate, the desired salt form of the product, and downstream processing requirements.

ParameterTrifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Reagents Neat TFA or TFA/DCM mixture (e.g., 1:1)[10]4M solution of HCl in 1,4-Dioxane[11]
Reaction Time Typically 30 min to 2 hours at room temperature.[12]Very rapid, often complete within 30 minutes at room temperature.[11][12]
Work-up Removal of TFA and solvent in vacuo. TFA is highly corrosive and volatile.Removal of dioxane and excess HCl in vacuo.
Product Form Trifluoroacetate (TFA) salt.Hydrochloride (HCl) salt.
Key Advantages High solvating power; easy to remove on a rotovap.Often yields a crystalline, easy-to-handle hydrochloride salt; can be more selective.[11]
Potential Issues TFA salts can be oily or difficult to crystallize; residual TFA can be problematic for subsequent steps.Dioxane is a non-volatile solvent that requires lyophilization or careful evaporation to remove completely; it is also a suspected carcinogen.

Recommended Protocol: Deprotection with 4M HCl in 1,4-Dioxane

This protocol is recommended for its efficiency and the high likelihood of producing a solid, crystalline hydrochloride salt, which is often easier to handle and purify than the corresponding TFA salt.

Principle

The Boc-protected substrate is dissolved in a minimal amount of a suitable solvent and treated with a stoichiometric excess of 4M HCl in 1,4-dioxane. The reaction proceeds rapidly at room temperature to completion. The product is then isolated as the hydrochloride salt, typically by precipitation with a non-polar solvent or by evaporation of the volatiles.[13]

Materials and Equipment
  • This compound (Starting Material, SM)

  • 4.0 M Hydrogen chloride in 1,4-dioxane

  • Methanol (optional, for dissolving SM)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon line for inert atmosphere

  • Ice bath

  • Rotary evaporator

  • Silica gel TLC plates (e.g., Silica 60 F254)

  • TLC developing chamber

  • Ninhydrin stain solution

  • UV lamp (254 nm)

Detailed Step-by-Step Procedure
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a minimal amount of a co-solvent like methanol or dichloromethane if it is not readily soluble in dioxane alone.

  • Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Cool the solution in an ice bath (0 °C). Slowly add 4.0 M HCl in 1,4-dioxane (5.0 eq) dropwise via syringe.

    • Causality Note: Adding the acid at 0 °C helps to control any potential exotherm, although the reaction is typically well-behaved. The excess acid ensures the reaction goes to completion quickly.[13]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 15-30 minutes (see Section 5.1 for details). The reaction is typically complete within 1 hour.

  • Work-up and Isolation:

    • Once the reaction is complete (as judged by the disappearance of the starting material spot on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

    • To the resulting residue, add cold diethyl ether and stir or sonicate vigorously. This will cause the hydrochloride salt product to precipitate as a solid.[13]

    • Collect the solid by vacuum filtration, washing the filter cake with additional cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the isolated white solid under high vacuum to yield 3-acetamidoazetidinium chloride. The product is often pure enough for subsequent steps without further purification.

Experimental workflow for Boc deprotection.

Reaction Monitoring and Validation

A self-validating protocol requires diligent monitoring to ensure the reaction has proceeded to completion and to confirm the identity of the product.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the disappearance of the non-polar starting material and the appearance of the highly polar product.[14]

  • Mobile Phase: A typical eluent system is 10-20% Methanol in Dichloromethane (DCM).

  • Procedure:

    • Spot three lanes on a silica plate: starting material (SM), co-spot (C), and reaction mixture (RM).

    • Develop the plate in the eluent system.

    • Visualize the plate under a UV lamp. The Boc-protected starting material should be UV active.

    • Stain the plate with ninhydrin and gently heat. The product, a primary or secondary amine salt, will appear as a distinct colored spot (typically purple or yellow).[14]

  • Expected Result: The starting material will have a high Rf value (e.g., ~0.7-0.8), while the product salt will remain at or very near the baseline (Rf ~ 0-0.1). The reaction is complete when the SM spot is no longer visible in the RM lane.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: The characteristic signal for the tert-butyl group (~1.4 ppm, singlet, 9H) will be absent in the product spectrum.

  • Mass Spectrometry (MS): The mass of the deprotected free amine will be observed.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, add additional equivalents of the acidic reagent. Ensure the starting material is fully dissolved.

  • Amide Hydrolysis: This is unlikely at room temperature. However, if MS analysis shows a byproduct corresponding to the hydrolyzed amide, ensure the reaction temperature did not exceed room temperature and that the reaction time was not unnecessarily prolonged.

  • Product is an Oil, Not a Solid: If the hydrochloride salt does not precipitate, it may be hygroscopic. Ensure all solvents are anhydrous. Try removing all volatiles completely under high vacuum and re-attempting precipitation with a different non-polar solvent (e.g., hexane).

Conclusion

The acid-catalyzed deprotection of this compound is a reliable and high-yielding transformation critical for the advancement of synthetic pathways involving azetidine scaffolds. By understanding the reaction mechanism and carefully selecting the deprotection conditions, researchers can selectively remove the Boc group while preserving the acetamido functionality. The detailed HCl/dioxane protocol provided herein offers an efficient and practical method for obtaining the desired 3-acetamidoazetidinium chloride salt in high purity.

References

The Acetamido Group in tert-Butyl 3-Acetamidoazetidine-1-carboxylate: A Hub for Synthetic Diversification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the azetidine motif has emerged as a privileged scaffold. Its inherent conformational rigidity and unique three-dimensional vectoral projection of substituents offer a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. Among the plethora of functionalized azetidines, tert-butyl 3-acetamidoazetidine-1-carboxylate stands out as a particularly versatile building block. The presence of the acetamido group at the C3 position provides a rich platform for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This guide provides a detailed exploration of the key reactions involving the acetamido group of this valuable intermediate, complete with mechanistic insights and detailed experimental protocols.

I. Hydrolysis of the Acetamido Group: Accessing the Key 3-Aminoazetidine Core

The hydrolysis of the acetamido group to unveil the primary amine is a fundamental transformation, providing access to the crucial 3-aminoazetidine core. This primary amine can then serve as a nucleophile in a wide array of subsequent reactions. Both acidic and basic conditions can be employed for this transformation, with the choice of method often dictated by the overall stability of the molecule and the presence of other sensitive functional groups.

A. Acid-Catalyzed Hydrolysis

Mechanistic Rationale: Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A molecule of water can then act as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and elimination of acetic acid ultimately yields the protonated 3-aminoazetidine derivative. The reaction is typically driven to completion by using a large excess of aqueous acid and heating.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (10-20 volumes).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate. Further purification can be achieved by silica gel column chromatography if necessary.

B. Base-Catalyzed Hydrolysis

Mechanistic Rationale: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetamido group. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as a leaving group. Subsequent protonation of the amide anion by the solvent (water) furnishes the desired primary amine and a carboxylate salt. This method is often preferred when the molecule contains acid-labile functional groups.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (10 volumes), add a 2 M aqueous solution of sodium hydroxide (5-10 eq).

  • Reaction Conditions: Heat the mixture to reflux (70-80 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid to a pH of approximately 7.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 20 volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

II. Reduction of the Acetamido Group: Formation of the N-Ethylamino Derivative

Reduction of the acetamido group provides access to the corresponding N-ethylaminoazetidine derivative, a valuable intermediate for further functionalization. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

A. Reduction with Lithium Aluminum Hydride (LAH)

Mechanistic Rationale: Lithium aluminum hydride (LAH) is a potent source of hydride ions (H⁻). The reaction proceeds via the initial complexation of the aluminum to the carbonyl oxygen, followed by the nucleophilic attack of a hydride ion on the carbonyl carbon. Subsequent elimination of the oxygen as an aluminate salt generates an iminium ion intermediate. A second hydride attack on the iminium ion yields the final N-ethyl amine product. Due to the high reactivity of LAH, this reaction must be carried out under anhydrous conditions.[1][2][3][4][5]

Experimental Protocol: LAH Reduction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) (20 volumes).

  • Addition of Substrate: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF (5 volumes) dropwise to the LAH suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams (Fieser workup).

  • Isolation and Purification: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure, and purify the residue by silica gel chromatography to afford tert-butyl 3-(ethylamino)azetidine-1-carboxylate.

B. Catalytic Hydrogenation

Mechanistic Rationale: Catalytic hydrogenation offers a milder alternative to LAH reduction. The reaction typically employs a heterogeneous catalyst, such as platinum oxide (Adam's catalyst) or palladium on carbon, under a hydrogen atmosphere. The amide is first reduced to a hemiaminal intermediate on the catalyst surface, which then dehydrates to an imine or iminium species. This intermediate is subsequently hydrogenated to the final amine.[6]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, add this compound (1.0 eq) and a catalytic amount of a suitable catalyst, such as 10% Palladium on Carbon (10 mol%).

  • Solvent and Conditions: Add a suitable solvent, such as ethanol or acetic acid (10-20 volumes). Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-500 psi) and heat to the desired temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots via LC-MS.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst, washing the filter pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography.

III. Advanced Transformations of the Acetamido Group

Beyond simple hydrolysis and reduction, the acetamido group can participate in more complex and named reactions, opening avenues to novel heterocyclic scaffolds.

A. Bischler-Napieralski Reaction: Towards Fused Heterocyclic Systems

Applicability and Rationale: While the classical Bischler-Napieralski reaction involves the cyclization of β-arylethylamides to form dihydroisoquinolines, a modified approach could potentially be applied to a derivative of our title compound.[7][8][9][10][11] If the azetidine nitrogen were to be acylated with a group containing an activated aromatic ring, an intramolecular electrophilic aromatic substitution could be initiated from the acetamido group. The acetamido carbonyl would first be activated by a Lewis acid (e.g., POCl₃), forming a nitrilium ion intermediate. This electrophilic species could then be attacked by the tethered aromatic ring, leading to a cyclized product. This strategy would require careful substrate design to ensure the appropriate proximity of the reacting moieties.

B. Vilsmeier-Haack Reaction: Formylation and Cyclization

Applicability and Rationale: The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride and a substituted amide like DMF, is a powerful formylating agent.[12][13][14][15][16] While direct formylation of the acetamido nitrogen is unlikely, the reagent can activate the amide for other transformations. In a suitably designed substrate, the Vilsmeier-Haack reagent could promote cyclization reactions by activating the acetamido group towards intramolecular nucleophilic attack.

C. Hofmann Rearrangement: A Pathway to Diaminoazetidines

Applicability and Rationale: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[17] This reaction is typically carried out using a strong base and a halogen, such as bromine in sodium hydroxide. Applying this to this compound would theoretically lead to the formation of a 3-amino-3-(isocyanatomethyl)azetidine derivative, which upon hydrolysis would yield a diaminoazetidine scaffold. This would be a novel transformation for this specific substrate and would require careful optimization to manage potential side reactions.

Data Summary

ReactionReagentsProductKey Considerations
Acid-Catalyzed Hydrolysis6 M HCl, heattert-Butyl 3-aminoazetidine-1-carboxylatePotential for Boc-deprotection with prolonged heating.
Base-Catalyzed Hydrolysis2 M NaOH, heattert-Butyl 3-aminoazetidine-1-carboxylateMilder conditions, suitable for acid-sensitive substrates.
LAH ReductionLiAlH₄, anhydrous THFtert-Butyl 3-(ethylamino)azetidine-1-carboxylateHighly reactive, requires anhydrous conditions and careful quenching.
Catalytic HydrogenationH₂, Pd/C or PtO₂tert-Butyl 3-(ethylamino)azetidine-1-carboxylateMilder, but may require high pressure and temperature.

Visualizing the Synthetic Pathways

Reactions_of_Acetamido_Azetidine cluster_hydrolysis Hydrolysis cluster_reduction Reduction start This compound hydrolysis_product tert-Butyl 3-aminoazetidine-1-carboxylate start->hydrolysis_product H₃O⁺ or OH⁻, Δ reduction_product tert-Butyl 3-(ethylamino)azetidine-1-carboxylate start->reduction_product 1. LiAlH₄ 2. H₂O or H₂, Pd/C

Caption: Key transformations of the acetamido group.

Conclusion

The acetamido group in this compound is not merely a passive substituent but a reactive handle that unlocks a diverse range of synthetic possibilities. From fundamental hydrolysis and reduction reactions to the potential for more complex, named reactions, this functional group provides chemists with a powerful toolkit for the elaboration of the azetidine scaffold. The protocols and mechanistic discussions provided herein serve as a guide for researchers in drug discovery and development to fully exploit the synthetic potential of this valuable building block.

References

Application Notes and Protocols for the Use of tert-Butyl 3-Acetamidoazetidine-1-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable structural motif in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility and metabolic stability. The incorporation of azetidine scaffolds into drug candidates has been shown to be a successful strategy in the development of novel therapeutics.[1]

tert-Butyl 3-acetamidoazetidine-1-carboxylate is a versatile building block that provides a convenient entry point for the introduction of the 3-acetamidoazetidine moiety. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen allows for a wide range of chemical transformations to be performed on other parts of a molecule before its selective removal under acidic conditions. The acetamido group at the 3-position offers a handle for further functionalization or can itself be a key pharmacophoric element.

These application notes provide a comprehensive guide for the synthesis and utilization of this compound, intended for researchers, scientists, and drug development professionals. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and troubleshoot as needed.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations of a reagent is paramount for its successful and safe implementation in the laboratory.

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂O₃-
Molecular Weight 214.26 g/mol -
Appearance Predicted: White to off-white solid-
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateGeneral knowledge of similar compounds
CAS Number Not assigned (as of latest data)-

Safety Precautions:

Azetidine derivatives should be handled with care due to their potential reactivity and biological activity.[2][3]

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are a good choice), safety goggles, and a lab coat.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitable precursor. A common and efficient route involves the reduction of an azide to a primary amine, followed by acetylation.

Synthetic Workflow

Synthesis_Workflow Synthetic Pathway to this compound cluster_0 Step 1: Reduction of Azide cluster_1 Step 2: N-Acetylation A tert-Butyl 3-azidoazetidine-1-carboxylate B tert-Butyl 3-aminoazetidine-1-carboxylate A->B  H₂, Pd/C  EtOAc, rt, 12h C tert-Butyl 3-aminoazetidine-1-carboxylate D This compound C->D  Acetic anhydride, Et₃N  DCM, 0°C to rt

Caption: Multi-step synthesis of the title compound.

Protocol 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol is adapted from a known procedure for the reduction of azides.[6]

Materials:

  • tert-Butyl 3-azidoazetidine-1-carboxylate (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂) balloon

Procedure:

  • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate in ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate as a colorless oil. The product is often used in the next step without further purification.[6]

Protocol 2: Synthesis of this compound

This protocol is based on standard N-acetylation procedures.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 equiv)

  • Acetic anhydride (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add acetic anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization Data (Predicted)

Analysis Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.0-6.5 (br s, 1H, NH), 4.5-4.7 (m, 1H), 4.2-4.4 (m, 2H), 3.8-4.0 (m, 2H), 1.9-2.1 (s, 3H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 169-171 (C=O, amide), 156-158 (C=O, carbamate), 79-81 (C(CH₃)₃), 50-52 (CH₂), 45-47 (CH), 28.5 (C(CH₃)₃), 23-25 (CH₃)
IR (thin film) ν (cm⁻¹): 3300-3400 (N-H stretch), 2975 (C-H stretch), 1690-1710 (C=O stretch, carbamate), 1640-1660 (C=O stretch, amide)
Mass Spec (ESI+) m/z: 215.1 [M+H]⁺, 237.1 [M+Na]⁺

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The two primary transformations involving this molecule are the deprotection of the Boc group to reveal the secondary amine of the azetidine ring, and the subsequent use of this amine in coupling reactions.

Protocol 3: Boc Deprotection of this compound

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method.

Boc_Deprotection Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Protonation cluster_1 Cleavage cluster_2 Decomposition A Boc-Protected Azetidine B Protonated Carbamate A->B  + H⁺ (from TFA) C Protonated Carbamate D tert-Butyl Cation + Carbamic Acid C->D E Carbamic Acid F Deprotected Azetidine + CO₂ E->F

Caption: Stepwise mechanism of Boc deprotection.

Materials:

  • This compound (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-50% v/v in DCM)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add the trifluoroacetic acid solution dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting residue is the TFA salt of 3-acetamidoazetidine. This can be used directly in the next step or neutralized.

  • For neutralization: Dissolve the residue in a minimal amount of water and carefully add saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

  • For precipitation (optional): After concentration, the TFA salt can often be precipitated by the addition of diethyl ether. The resulting solid can be collected by filtration.

Protocol 4: Amide Coupling with Deprotected 3-Acetamidoazetidine

The secondary amine of the deprotected azetidine can be readily acylated to form a new amide bond. A variety of standard peptide coupling reagents can be employed for this transformation.

Amide_Coupling Amide Coupling Workflow A Carboxylic Acid (R-COOH) B Activated Ester Intermediate A->B  Coupling Reagent  (e.g., HATU, HOBt, EDCI) D Final Amide Product B->D  Base (e.g., DIPEA) C 3-Acetamidoazetidine (from Protocol 3) C->D

Caption: General workflow for amide bond formation.

Materials:

  • 3-Acetamidoazetidine (TFA salt from Protocol 3) (1.0 equiv)

  • Carboxylic acid (1.0-1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv) or a similar coupling reagent (e.g., HOBt/EDCI)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid in DMF or DCM in a round-bottom flask.

  • Add the coupling reagent (e.g., HATU).

  • In a separate flask, dissolve the 3-acetamidoazetidine TFA salt in DMF or DCM and add DIPEA.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

Conclusion

This compound is a highly useful and versatile building block for the introduction of the 3-acetamidoazetidine scaffold into organic molecules. The protocols provided herein offer a robust starting point for the synthesis and application of this valuable intermediate. As with any chemical procedure, careful attention to reaction setup, monitoring, and purification is essential for achieving optimal results. The principles and techniques described in these application notes are broadly applicable and can be adapted to a wide range of substrates and synthetic goals.

References

The Strategic Integration of tert-Butyl 3-acetamidoazetidine-1-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Small, strained ring systems have emerged as powerful tools for medicinal chemists, with the azetidine moiety holding a prominent position.[1] This four-membered saturated heterocycle offers a unique three-dimensional profile that can lead to improved metabolic stability, enhanced aqueous solubility, and a lower lipophilicity when compared to more conventional saturated rings like pyrrolidine and piperidine.[1] The rigid framework of the azetidine ring also allows for the precise projection of substituents into chemical space, facilitating optimal interactions with biological targets.

This application note focuses on a particularly valuable building block: tert-Butyl 3-acetamidoazetidine-1-carboxylate . The presence of the acetamido group at the 3-position introduces a key hydrogen bond donor and acceptor, which can be pivotal for target engagement. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions to reveal a secondary amine for further functionalization. This combination of features makes this compound a versatile and highly sought-after intermediate in the synthesis of complex bioactive molecules.

Synthetic Accessibility and Strategic Considerations

The utility of any building block is intrinsically linked to its synthetic accessibility. This compound can be reliably prepared from commercially available precursors. The general synthetic strategy involves the acetylation of the corresponding 3-aminoazetidine derivative.

A common synthetic route begins with the readily available tert-butyl 3-aminoazetidine-1-carboxylate . The acetylation of the primary amine at the 3-position can be achieved under standard conditions, for example, by treatment with acetic anhydride or acetyl chloride in the presence of a suitable base.

Alternatively, multi-step syntheses starting from other 3-substituted azetidines can be employed. For instance, tert-butyl 3-oxoazetidine-1-carboxylate , a key intermediate in the synthesis of the JAK inhibitor baricitinib, can serve as a precursor.[2][3] Reductive amination of the ketone followed by acetylation of the resulting amine provides another viable route to the target compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of tert-butyl 3-aminoazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Acetic anhydride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation: Representative Reaction Parameters

ParameterValue
Starting Materialtert-Butyl 3-aminoazetidine-1-carboxylate
ReagentsAcetic anhydride, Triethylamine
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
PurificationSilica Gel Chromatography
Typical Yield>90%
Protocol 2: Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to yield N-(azetidin-3-yl)acetamide, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane (4M, excess) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt (e.g., trifluoroacetate or hydrochloride) can often be used directly in the next step.

  • Alternatively, to obtain the free base, dissolve the residue in a minimal amount of water and basify with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield N-(azetidin-3-yl)acetamide.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

The 3-acetamidoazetidine moiety is a valuable pharmacophore in the design of kinase inhibitors. The acetamido group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The azetidine ring serves as a rigid scaffold to correctly orient the acetamido group and other substituents for optimal binding.

While a direct synthesis of an approved drug using this compound is not prominently documented in publicly available literature, its utility can be inferred from the development of related compounds. For instance, the synthesis of various kinase inhibitors involves the coupling of a substituted azetidine with a heterocyclic core. The following generalized scheme illustrates how N-(azetidin-3-yl)acetamide (obtained after deprotection of the title compound) can be incorporated into a kinase inhibitor scaffold.

Visualization of Synthetic Application

G cluster_0 Synthesis of Building Block cluster_1 Deprotection and Coupling A tert-Butyl 3-aminoazetidine-1-carboxylate B This compound A->B Acetylation C N-(azetidin-3-yl)acetamide B->C Boc Deprotection E Kinase Inhibitor Scaffold C->E Nucleophilic Aromatic Substitution or Amide Coupling D Heterocyclic Core (e.g., pyrimidine, pyrazole) D->E

Caption: Synthetic workflow from tert-butyl 3-aminoazetidine-1-carboxylate to a kinase inhibitor scaffold.

The Role of the Acetamido Group in Molecular Recognition

The acetamido group is a versatile functional group in drug design. It can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual character allows it to form multiple interactions with protein targets, thereby enhancing binding affinity and specificity. In the context of kinase inhibitors, the acetamido group often mimics the hydrogen bonding pattern of the adenine portion of ATP in the hinge region of the kinase domain.

Furthermore, the incorporation of the acetamido linker can strategically improve the pharmacokinetic properties of a drug candidate, including its stability and selectivity, making it more precisely targeted to tumor cells.[4]

Visualization of Key Interactions

G cluster_0 Drug Molecule cluster_1 Protein Target (e.g., Kinase Hinge) Azetidine Azetidine Scaffold Acetamido Acetamido Group (-NHC(O)CH3) Azetidine->Acetamido Rigid Orientation Hinge Amino Acid Residues (e.g., NH, C=O) Acetamido->Hinge Hydrogen Bonds

Caption: The 3-acetamidoazetidine moiety facilitating hydrogen bonding with a protein target.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its synthesis from readily available starting materials and its unique combination of a rigid, three-dimensional azetidine core with a hydrogen-bonding acetamido group make it an attractive component for the design of novel therapeutics, particularly in the area of kinase inhibitors. The protocols and strategic insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this promising intermediate in their quest for new medicines.

References

Application Notes: Leveraging tert-Butyl 3-acetamidoazetidine-1-carboxylate for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidine Moiety in Kinase Inhibition

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent conformational rigidity and unique three-dimensional geometry allow for precise vectoral presentation of substituents, enabling enhanced interactions with protein binding pockets.[2] Within the realm of kinase inhibitor design, the incorporation of an azetidine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for successful drug development.[3]

tert-Butyl 3-acetamidoazetidine-1-carboxylate stands out as a particularly valuable building block for this purpose. The tert-butoxycarbonyl (Boc) group provides robust protection of the azetidine nitrogen, ensuring stability during various synthetic transformations while being readily removable under acidic conditions.[4] The acetamido group at the 3-position offers a key hydrogen bond donor and can be strategically oriented to interact with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel kinase inhibitors.

Core Synthetic Strategy: A Modular Approach

The general workflow for incorporating the 3-acetamidoazetidine moiety into a kinase inhibitor scaffold typically involves two key transformations: Boc deprotection followed by a coupling reaction. This modular approach allows for the late-stage introduction of the azetidine fragment, providing flexibility in the overall synthetic design.

G cluster_0 Protected Building Block cluster_1 Key Transformations cluster_2 Core Scaffold cluster_3 Final Product A This compound B Boc Deprotection A->B Acidic Conditions C Coupling Reaction (e.g., Amide, Suzuki) B->C Deprotected Azetidine E Final Kinase Inhibitor C->E D Kinase Inhibitor Core (with coupling partner) D->C Electrophile/ Nucleophile

Caption: General synthetic workflow.

Experimental Protocols: From Building Block to Final Compound

The following protocols are presented as a robust starting point for the synthesis of kinase inhibitors incorporating the 3-acetamidoazetidine moiety. Optimization of reaction conditions may be necessary depending on the specific substrate.

Protocol 1: Boc Deprotection of this compound

The removal of the Boc protecting group is a critical first step to unmask the secondary amine of the azetidine ring for subsequent coupling reactions.[4] Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a standard and highly effective method for this transformation.[7][8]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution at room temperature. A common and effective mixture is a 1:1 (v/v) ratio of DCM to TFA.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected 3-acetamidoazetidine, which can often be used in the next step without further purification.

Parameter Typical Range/Condition Rationale/Notes
TFA Concentration 20-50% (v/v) in DCM, or 1:1 with DCMHigher concentrations ensure rapid and complete deprotection.[8]
Reaction Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically exothermic upon addition of TFA. For sensitive substrates, cooling to 0 °C may be beneficial.[8]
Reaction Time 1-2 hoursMonitor by TLC or LC-MS to determine completion.
Protocol 2: Amide Coupling of 3-Acetamidoazetidine with a Carboxylic Acid-Functionalized Kinase Scaffold

Amide bond formation is a prevalent method for linking the azetidine nitrogen to a core kinase inhibitor scaffold. Standard peptide coupling reagents can be employed for this transformation.

Materials:

  • Deprotected 3-acetamidoazetidine (from Protocol 1)

  • Kinase inhibitor scaffold with a carboxylic acid moiety

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous N,N-dimethylformamide (DMF) or DCM

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid-functionalized kinase scaffold in anhydrous DMF or DCM.

  • Addition of Reagents: To the stirred solution, add the deprotected 3-acetamidoazetidine (1.1 equivalents), DIPEA (3 equivalents), and PyBOP or HATU (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Application in the Synthesis of MerTK Inhibitors

Recent studies have highlighted the successful application of azetidine-containing compounds as potent inhibitors of the receptor tyrosine kinase MerTK.[9][10] The azetidine moiety often serves as a key structural element that contributes to the overall potency and selectivity of these inhibitors.[11] The synthetic strategies employed in the development of these inhibitors frequently involve the coupling of a functionalized azetidine, demonstrating the practical utility of the protocols described above.

G cluster_0 Signaling Pathway cluster_1 Inhibitor Action A MerTK Activation B Downstream Signaling (e.g., Akt, Erk) A->B C Tumor Cell Survival and Proliferation B->C D Azetidine-based MerTK Inhibitor D->A Inhibition

Caption: Inhibition of MerTK signaling.

Troubleshooting and Key Considerations

  • Incomplete Boc Deprotection: If deprotection is sluggish, increasing the concentration of TFA or extending the reaction time may be necessary. Ensure that the starting material is fully dissolved.

  • Side Reactions during Deprotection: For substrates containing other acid-labile protecting groups, using milder conditions such as 4M HCl in dioxane may offer better selectivity.[7]

  • Low Yield in Coupling Reactions: Ensure all reagents and solvents are anhydrous. The use of alternative coupling reagents or bases may improve yields. Pre-activation of the carboxylic acid may also be beneficial.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. Its strategic use allows for the introduction of a conformationally constrained, hydrogen-bonding moiety that can significantly enhance the pharmacological properties of the final compound. The protocols and insights provided in this application note offer a solid foundation for researchers to effectively incorporate this important scaffold into their drug discovery programs.

References

Application Notes and Protocols: Azetidine Ring-Opening Reactions of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine Ring-Opening in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, are prized scaffolds in modern drug discovery. Their inherent ring strain, a consequence of their constrained bond angles, makes them susceptible to nucleophilic attack, leading to regioselective ring-opening. This reactivity provides a powerful tool for the synthesis of complex acyclic and heterocyclic molecules, particularly 1,3-difunctionalized propane derivatives, which are common motifs in biologically active compounds.

This guide focuses on the ring-opening reactions of a versatile and commercially available building block: tert-butyl 3-acetamidoazetidine-1-carboxylate. The presence of the electron-withdrawing N-Boc protecting group and the C3-acetamido substituent influences the reactivity and regioselectivity of the ring-opening process. Understanding and controlling these reactions are crucial for leveraging this scaffold in the synthesis of novel chemical entities with therapeutic potential.

Chemical Principles and Mechanistic Considerations

The ring-opening of azetidines is primarily driven by the relief of ring strain. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. In the case of this compound, the N-Boc group plays a dual role. It deactivates the azetidine nitrogen towards protonation under neutral or basic conditions, preventing the formation of a highly reactive azetidinium ion. However, under acidic conditions, particularly with Lewis acids, the carbonyl oxygen of the Boc group or the azetidine nitrogen can be activated, enhancing the electrophilicity of the ring carbons.

The C3-acetamido group also influences the reaction. Its steric bulk can direct the nucleophilic attack to the less hindered C2/C4 positions. Furthermore, the amide functionality can participate in intramolecular reactions under certain conditions.

The general mechanism for the nucleophilic ring-opening of this compound is depicted below:

Mechanism cluster_0 Activation (Optional) cluster_1 Nucleophilic Attack cluster_2 Workup Azetidine This compound Activated_Complex Activated Complex Azetidine->Activated_Complex Coordination LA Lewis Acid (e.g., AlCl3, ZnCl2) LA->Activated_Complex Ring_Opened Ring-Opened Intermediate Activated_Complex->Ring_Opened SN2 Attack Nu Nucleophile (Nu-) Nu->Ring_Opened Product 1,3-Disubstituted Propane Derivative Ring_Opened->Product Protonation Proton_Source Proton Source (e.g., H2O) Proton_Source->Product

Caption: General mechanism of azetidine ring-opening.

Protocols for Nucleophilic Ring-Opening Reactions

The following protocols provide detailed methodologies for the ring-opening of this compound with various classes of nucleophiles.

Protocol 1: Aminolysis - Synthesis of 1,3-Diaminopropane Derivatives

The reaction of azetidines with amines (aminolysis) is a direct route to 1,3-diamines, which are valuable building blocks in medicinal chemistry.[1][2] Lewis acid catalysis is often employed to facilitate this transformation.[3]

Reaction Scheme:

Aminolysis Start This compound Product N-Boc-N'-(substituted)-N-acetyl-1,3-diaminopropane Start->Product Lewis Acid (e.g., AlCl3) DCM, rt Amine R-NH2 Amine->Product Thiolysis Start This compound Product N-Boc-N-acetyl-1-amino-3-(alkylthio)propane Start->Product Base (e.g., NaH) DMF, 60 °C Thiol R-SH Thiol->Product Halogenolysis Start This compound Product N-Boc-N-acetyl-1-amino-3-halopropane Start->Product CH3CN, rt Halide TMS-X (X = Cl, Br, I) Halide->Product

References

Coupling reactions with tert-Butyl 3-acetamidoazetidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Strategic Coupling Reactions with tert-Butyl 3-acetamidoazetidine-1-carboxylate Derivatives

Introduction: The Strategic Value of the 3-Acetamidoazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a highly valued structural motif in modern drug discovery.[1] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of metabolic stability and conformational rigidity, offering medicinal chemists a powerful tool to optimize pharmacokinetic and pharmacodynamic properties.[2][3] Among functionalized azetidines, derivatives of 3-acetamidoazetidine are particularly significant, serving as versatile building blocks for a diverse range of therapeutic agents, including candidates for treating cancer, neurological disorders, and infectious diseases.[3][4]

This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of key coupling reactions involving this compound and its immediate synthetic precursor, tert-Butyl 3-aminoazetidine-1-carboxylate. We will move beyond simple procedural lists to explain the underlying principles and strategic considerations behind protocol choices, ensuring a robust and reproducible application in the laboratory.

Section 1: Foundational Coupling Strategy - Amide Bond Formation

The most fundamental coupling reaction is the formation of the amide bond itself. The title compound, this compound, is synthesized via acylation of its primary amine precursor. Furthermore, this same precursor is widely used to couple with a vast array of carboxylic acids, making amide bond formation a cornerstone of library synthesis for structure-activity relationship (SAR) studies.

Mechanism and Rationale for Reagent Selection

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. Peptide coupling reagents are designed expressly for this purpose. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly activated O-acylisourea intermediate, which is exceptionally susceptible to nucleophilic attack by the amine.[5][6]

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. Its role is twofold: first, to deprotonate the carboxylic acid, facilitating its reaction with HATU, and second, to neutralize the proton released during the final amide bond formation, driving the reaction to completion.[7]

AmideCoupling RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Active Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH Deprotonation Product Coupled Amide Product ActiveEster->Product Coupling Amine tert-Butyl 3-aminoazetidine- 1-carboxylate Amine->ActiveEster Nucleophilic Attack Byproducts Urea Byproduct + Salt

Caption: Workflow for HATU-mediated amide coupling.

Protocol 1: General Amide Coupling with tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol describes the coupling of a generic carboxylic acid with tert-Butyl 3-aminoazetidine-1-carboxylate[8][9] to generate diverse 3-amidoazetidine derivatives.

Materials:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M).

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion. The solution may change color. Stir for 15-20 minutes at room temperature to ensure full activation of the acid.

  • Add a solution of tert-Butyl 3-aminoazetidine-1-carboxylate (1.05 eq) in a small amount of DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Section 2: C-N Cross-Coupling for Scaffold Elaboration

A primary strategy for incorporating the azetidine motif into complex molecules is through N-arylation of the ring nitrogen. This is most effectively achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[10][11] This transformation requires prior removal of the tert-butoxycarbonyl (Boc) protecting group, as the N-H of the azetidine ring is the reactive site.

Step A: Boc Group Deprotection

Rationale: The Boc group is a standard amine protecting group, stable to many reaction conditions but readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile, allowing for easy removal along with the tert-butyl cation byproduct (which forms isobutylene). Dichloromethane (DCM) is a suitable solvent that is inert to the acidic conditions.

Protocol 2: Boc Deprotection of this compound

  • Dissolve the Boc-protected azetidine (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise. Gas evolution (isobutylene) may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • The resulting product, 3-acetamidoazetidine as a TFA salt, is often carried forward to the next step without further purification. If necessary, it can be neutralized by careful addition of a base (e.g., saturated NaHCO₃) and extracted into an organic solvent, though this can be complicated by the high water solubility of the free amine.

Step B: Buchwald-Hartwig N-Arylation

Mechanism and Rationale: The Buchwald-Hartwig amination follows a well-established catalytic cycle.[12][13] A Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond. The deprotonated amine (azetidine) then displaces the halide from the palladium center. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[13]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote both the oxidative addition and the final reductive elimination steps, preventing side reactions.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine (or its salt) to generate the active nucleophile in the catalytic cycle.[12]

BuchwaldHartwig Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition LigandEx Ar-Pd(II)(Amine)L₂⁺ OxAdd->LigandEx Amine Coordination & Deprotonation LigandEx->Pd0 Reductive Elimination Product N-Aryl Azetidine (Ar-NR₂) LigandEx->Product Product Release ReductElim center ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Azetidine (R₂NH) + Base Amine->LigandEx

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: N-Arylation of 3-Acetamidoazetidine with an Aryl Bromide

Materials:

  • 3-Acetamidoazetidine TFA salt (from Protocol 2, 1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Pd₂(dba)₃ (Palladium catalyst precursor, 0.02 eq)

  • XPhos (Ligand, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene or Dioxane

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Add the 3-acetamidoazetidine TFA salt (1.2 eq) and NaOtBu (2.5 eq). Note: The base should be added last, as it is highly reactive.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene (or dioxane) via syringe (approx. 0.1 M).

  • Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the N-arylated azetidine product.

Section 3: Data Summary and Considerations

Successful coupling reactions depend on the careful optimization of several parameters. The following table provides typical ranges and considerations for the protocols described.

ParameterAmide Coupling (HATU)Buchwald-Hartwig AminationRationale & Key Considerations
Solvent DMF, DCMToluene, DioxaneMust be anhydrous and inert to reaction conditions. Higher boiling point solvents are often needed for C-N coupling.
Base DIPEA, Et₃NNaOtBu, K₂CO₃, Cs₂CO₃Amide coupling requires a non-nucleophilic organic base. Buchwald-Hartwig needs a stronger base to deprotonate the amine.
Temperature 0 °C to RT80 °C to 110 °CAmide coupling is often rapid at RT, while C-N coupling requires thermal energy to drive the catalytic cycle.
Catalyst/Reagent HATU, EDC, DCCPd₂(dba)₃, Pd(OAc)₂The choice of activating agent or catalyst/ligand system is critical for yield and purity.
Stoichiometry Near 1:1 (Amine:Acid)Slight excess of amineA slight excess of the more accessible coupling partner can drive the reaction to completion.
Typical Yields 70-95%60-90%Highly substrate-dependent. Electron-poor aryl halides are generally more reactive in Buchwald-Hartwig coupling.

Conclusion

The 3-acetamidoazetidine scaffold is a powerful asset in drug discovery, and its effective incorporation into target molecules relies on robust and well-understood coupling methodologies. Amide bond formation serves as the primary route for generating diverse analogs at the 3-position, while the Buchwald-Hartwig amination provides a reliable strategy for elaborating the core scaffold via N-arylation. By understanding the mechanistic principles behind reagent selection and reaction conditions, researchers can confidently and efficiently utilize these protocols to accelerate their discovery programs.

References

Application Notes and Protocols: A Guide to the Scale-up Synthesis of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl 3-acetamidoazetidine-1-carboxylate, a key building block in pharmaceutical research and development. The azetidine scaffold is of significant interest in medicinal chemistry, and robust, scalable synthetic routes are crucial for advancing drug discovery programs.[1][2][3] This guide details a reliable protocol starting from the commercially available tert-Butyl 3-aminoazetidine-1-carboxylate, focusing on the critical aspects of reaction optimization, work-up, purification, and safety considerations essential for transitioning from laboratory to pilot-plant scale. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both efficiency and reproducibility.

Introduction: The Strategic Importance of Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1][2] Their strained ring system imparts unique conformational constraints and metabolic stability to drug candidates. Specifically, functionalized azetidines like this compound serve as versatile intermediates in the synthesis of a wide range of therapeutic agents, including inhibitors of Janus kinase (JAK) and other signaling pathways.[4]

The synthesis described herein focuses on the acetylation of tert-Butyl 3-aminoazetidine-1-carboxylate. This process, while straightforward in principle, presents several challenges upon scale-up, including temperature control, reagent addition, and product isolation. This application note aims to provide a robust and scalable solution to these challenges.

Reaction Pathway and Mechanism

The core of this synthesis is the nucleophilic acyl substitution reaction where the primary amine of tert-Butyl 3-aminoazetidine-1-carboxylate attacks the electrophilic carbonyl carbon of acetic anhydride.

Overall Reaction Scheme

The reaction proceeds as follows:

Reaction_Scheme reactant1 tert-Butyl 3-aminoazetidine-1-carboxylate product This compound reactant1->product Triethylamine, Dichloromethane, 0 °C to RT reactant2 + Acetic Anhydride byproduct + Acetic Acid product->byproduct

Caption: Overall reaction for the synthesis of this compound.

Mechanistic Insights

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine. The base serves two primary purposes:

  • Neutralization of the byproduct: The reaction generates one equivalent of acetic acid. Triethylamine neutralizes this acid, forming triethylammonium acetate and preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Driving the equilibrium: By scavenging the acidic byproduct, the base helps to drive the reaction to completion.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMoles
tert-Butyl 3-aminoazetidine-1-carboxylate193269-78-2172.22100.0 g0.581
Acetic Anhydride108-24-7102.0965.3 g (60.5 mL)0.640
Triethylamine121-44-8101.1988.2 g (121.5 mL)0.872
Dichloromethane (DCM)75-09-284.931.0 L-
Saturated Sodium Bicarbonate Solution--500 mL-
Brine (Saturated NaCl Solution)--250 mL-
Anhydrous Magnesium Sulfate7487-88-9120.3750 g-

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Product Isolation A Charge flask with tert-Butyl 3-aminoazetidine-1-carboxylate and DCM B Cool to 0-5 °C in an ice bath A->B C Add Triethylamine B->C D Slowly add Acetic Anhydride via addition funnel C->D E Maintain temperature below 10 °C during addition D->E F Warm to room temperature and stir for 2 hours E->F G Quench reaction with water F->G H Wash with saturated NaHCO3 solution G->H I Wash with brine H->I J Separate organic layer I->J K Dry organic layer over MgSO4 J->K L Filter and concentrate in vacuo K->L M Purify by column chromatography (optional) or recrystallization L->M N Dry the final product under vacuum M->N

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add tert-Butyl 3-aminoazetidine-1-carboxylate (100.0 g, 0.581 mol) and dichloromethane (1.0 L).

    • Stir the mixture until all solids have dissolved.

    • Cool the solution to 0-5 °C using an ice-water bath.

    • Add triethylamine (88.2 g, 0.872 mol) to the cooled solution.

  • Acetylation:

    • Slowly add acetic anhydride (65.3 g, 0.640 mol) dropwise via the addition funnel over approximately 1 hour.

    • Causality: A slow addition rate is crucial to maintain the reaction temperature below 10 °C. The acetylation of amines is a highly exothermic reaction, and a rapid temperature increase can lead to the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2 hours at room temperature to ensure complete conversion.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 250 mL of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).

    • Causality: The sodium bicarbonate wash is essential to remove any remaining acetic acid and triethylammonium acetate.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (50 g).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • For most applications, the crude product is of sufficient purity (>95%).

    • If higher purity is required, the product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed.[5]

Expected Yield and Characterization
  • Expected Yield: 115 - 122 g (92 - 98% yield) of a white to off-white solid.

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 4.65-4.55 (m, 1H), 4.25 (t, J = 8.8 Hz, 2H), 3.85 (dd, J = 9.2, 5.2 Hz, 2H), 1.98 (s, 3H), 1.44 (s, 9H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 169.8, 156.4, 79.8, 57.2, 45.1, 28.4, 23.2.

    • Mass Spectrometry (ESI+): m/z = 215.1 [M+H]⁺.

Safety Considerations

Reagent Handling
  • Acetic Anhydride: Corrosive, flammable, and a lachrymator.[6][7] It reacts violently with water.[6] Always handle in a chemical fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8][9] Ensure an appropriate fire extinguisher (CO2 or dry chemical) is readily available.[6][8]

  • Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Reaction Hazards
  • Exothermicity: The acetylation reaction is exothermic. Proper temperature control is critical, especially during the addition of acetic anhydride. A runaway reaction can lead to a rapid increase in pressure and temperature.

  • Quenching: The quenching of the reaction with water should be done slowly and cautiously, as unreacted acetic anhydride will react exothermically with water.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. By understanding the underlying principles of the reaction and adhering to the detailed procedural and safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing Yield in tert-Butyl 3-acetamidoazetidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-acetamidoazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Azetidine scaffolds are increasingly vital in modern drug discovery, offering unique structural and physicochemical properties.[1][2][3] However, their synthesis, particularly involving the strained four-membered ring, can present challenges that impact yield and purity.[4]

This document moves beyond standard protocols to provide in-depth, field-tested insights in a troubleshooting and FAQ format. We will explore the causality behind common issues and offer robust, validated solutions to enhance the efficiency and success of your synthesis.

Part 1: The Core Reaction - Acetylation of a Boc-Protected Azetidine

The synthesis of this compound is fundamentally an acylation (amide bond formation) reaction. The primary starting material is tert-Butyl 3-aminoazetidine-1-carboxylate[5][6], which is reacted with an acetylating agent. Understanding the nuances of this specific transformation is key to improving yield.

Caption: General synthesis of the target compound.

Part 2: Troubleshooting Guide - Common Yield-Limiting Issues

This section addresses the most frequent problems encountered during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable solution.

Question 1: My reaction yield is consistently low (<70%). What are the most likely causes related to the reaction setup?

This is a multifaceted problem often rooted in the choice of reagents and conditions. Let's break down the critical parameters.

  • A) Suboptimal Acylating Agent or Stoichiometry:

    • The "Why": The goal is to efficiently form an amide bond without aggressive side reactions. Acetyl chloride is highly reactive but generates HCl, which can protonate the starting amine (making it unreactive) or even cleave the acid-sensitive Boc protecting group. Acetic anhydride is less reactive but produces acetic acid, a weaker acid that is less problematic.

    • Troubleshooting Steps:

      • Switch to Acetic Anhydride: If using acetyl chloride, consider switching to acetic anhydride for a cleaner reaction profile.

      • Optimize Stoichiometry: Use a slight excess of the acylating agent (1.1-1.2 equivalents) to drive the reaction to completion. A large excess can complicate purification.

  • B) Incorrect Choice or Amount of Base:

    • The "Why": A non-nucleophilic organic base is crucial. When using acetyl chloride, the base (e.g., triethylamine, DIPEA) is required to scavenge the generated HCl. Even with acetic anhydride, a base can help activate the amine starting material. The pKa and steric bulk of the base are important; it should be strong enough to deprotonate any generated acid but not so hindered that it reacts slowly.

    • Troubleshooting Steps:

      • Ensure Sufficient Base: If using acetyl chloride, use at least 1.1 equivalents of a base like triethylamine.

      • Consider Pyridine: Pyridine can act as both a base and a nucleophilic catalyst, sometimes improving reaction rates, especially with less reactive anhydrides.

  • C) Inadequate Temperature Control:

    • The "Why": Acylation is an exothermic reaction. Adding the acylating agent too quickly at room temperature can cause a temperature spike, leading to side reactions or degradation of the strained azetidine ring.

    • Troubleshooting Steps:

      • Cool the Reaction: Begin the reaction at 0 °C (ice bath).

      • Add Reagent Slowly: Add the acylating agent dropwise to the solution of the amine and base to maintain temperature control.

      • Warm to Room Temperature: After the initial addition, allow the reaction to slowly warm to room temperature to ensure it proceeds to completion.

Question 2: I'm observing multiple spots on my TLC plate post-reaction, making purification difficult. What are these impurities and how can I prevent them?

Impurity generation is a common hurdle. Identifying the source is key to prevention.

Troubleshooting_Flowchart start Low Yield or Impure Product check_SM Q: Is the Starting Material (SM) Pure? start->check_SM check_cond Q: Are Reaction Conditions Optimal? start->check_cond check_workup Q: Is the Work-up/Purification Effective? start->check_workup sm_no No check_SM->sm_no   sm_yes Yes check_SM->sm_yes   cond_no No check_cond->cond_no   cond_yes Yes check_cond->cond_yes   workup_no No check_workup->workup_no   workup_yes Yes check_workup->workup_yes   purify_sm Action: Re-purify SM (Distillation or Column) sm_no->purify_sm end Improved Yield & Purity sm_yes->end faq_sm See FAQ: 'How to assess SM purity?' purify_sm->faq_sm optimize_cond Action: Adjust Reagents, Temp, Solvent (See Table 1) cond_no->optimize_cond cond_yes->end optimize_workup Action: Modify Extraction/Chromatography workup_no->optimize_workup workup_yes->end

Caption: Troubleshooting workflow for yield improvement.

  • A) Unreacted Starting Material:

    • The "Why": The most common "impurity" is simply unreacted tert-butyl 3-aminoazetidine-1-carboxylate. This occurs if the reaction is incomplete due to insufficient acylating agent, short reaction time, or low temperature.

    • Prevention: Use a slight excess (1.1 eq) of the acylating agent and monitor the reaction by TLC until the starting amine spot disappears.

  • B) Boc-Deprotection:

    • The "Why": The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to strong acids. If HCl is generated (from acetyl chloride) and not effectively scavenged by the base, it can cleave the Boc group, leading to the free amine, which can then undergo further uncontrolled reactions.[7]

    • Prevention: Use at least a stoichiometric amount of base with acetyl chloride, or switch to acetic anhydride. Avoid any acidic work-up steps until the reaction is complete and quenched.

  • C) Byproducts from Excess Reagents:

    • The "Why": Using a large excess of acetic anhydride can lead to residual anhydride or acetic acid in the crude product. These can co-elute with your product during chromatography.

    • Prevention: A proper aqueous work-up is essential. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will quench and remove excess anhydride and acetic acid.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended starting conditions for this synthesis?

For researchers starting this synthesis, we recommend a robust, high-yielding protocol. The following table summarizes a validated set of conditions.

ParameterRecommended ConditionRationale
Starting Amine tert-Butyl 3-aminoazetidine-1-carboxylate1.0 equivalent
Acylating Agent Acetic Anhydride1.1 - 1.2 equivalents; Milder than AcCl, avoids HCl generation
Base Triethylamine (TEA) or DIPEA1.2 - 1.5 equivalents; Scavenges acetic acid byproduct
Solvent Dichloromethane (DCM) or THFAnhydrous grade; Good solubility for reactants
Temperature 0 °C to Room TemperatureControls exotherm, prevents side reactions
Reaction Time 2 - 4 hoursMonitor by TLC until starting material is consumed

FAQ 2: How should I properly work up and purify the final product?

A clean work-up is critical for obtaining a high-purity product and simplifies the final purification step.

  • Quench the Reaction: After the reaction is complete, dilute the mixture with DCM.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove acid).

    • Water.

    • Brine (to aid phase separation).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid or thick oil.

    • Chromatography: Flash column chromatography using a gradient of ethyl acetate in hexanes is typically effective.

    • Recrystallization: If the crude product is solid, recrystallization from a solvent system like ethyl acetate/heptane can provide highly pure material, avoiding chromatography altogether.

FAQ 3: My starting material, tert-Butyl 3-aminoazetidine-1-carboxylate, may be of low quality. How does this impact my reaction?

The purity of your starting material is paramount. This intermediate is often synthesized via the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate.[7][8]

  • Impact of Impurities:

    • Residual Reducing Agents: If any borohydride-based reducing agents (e.g., NaBH(OAc)₃) from its synthesis remain, they can react with your acylating agent.[7]

    • Precursor Contamination: Unreacted oxo-azetidine can lead to undesired side products.

  • Assessing Purity:

    • Run a ¹H NMR of your starting material. The spectrum should be clean, with the correct integrations.

    • Obtain a GC-MS or LC-MS to confirm the mass and absence of significant impurities.

  • Solution: If the starting material is impure, consider purifying it by vacuum distillation or column chromatography before use.

Part 4: Recommended Experimental Protocol

This protocol is a reliable method for synthesizing the target compound on a laboratory scale.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.00 g, 5.81 mmol)

  • Acetic Anhydride (0.65 mL, 6.97 mmol, 1.2 eq)

  • Triethylamine (1.21 mL, 8.71 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (20 mL)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-Butyl 3-aminoazetidine-1-carboxylate (1.00 g, 5.81 mmol) and anhydrous DCM (20 mL).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.21 mL, 8.71 mmol) via syringe, followed by the dropwise addition of acetic anhydride (0.65 mL, 6.97 mmol) over 5 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography to afford this compound as a white solid.

References

Technical Support Center: Purification of tert-Butyl 3-acetamidoazetidine-1-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of tert-Butyl 3-acetamidoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The content is structured to address specific challenges you may encounter during your experiments, ensuring scientific integrity and practical, field-proven insights.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound using column chromatography.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing poor separation between my product, this compound, and a closely eluting impurity on a silica gel column. How can I improve the resolution?

Answer: Poor resolution is a frequent challenge, often stemming from an unoptimized solvent system or improper column packing. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Solvent System with TLC:

  • The Goal Rf: For optimal separation in flash chromatography, your target compound should have an Rf value between 0.2 and 0.3 on the TLC plate.

  • Solvent Polarity Adjustment: this compound is a relatively polar molecule due to the acetamido group and the carbamate. If your compound's Rf is too high (running too fast), decrease the polarity of your mobile phase. Conversely, if the Rf is too low (sticking to the baseline), a gradual increase in polarity is necessary.[1]

  • Solvent System Composition: A common mobile phase for N-Boc protected amines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2][3] Experiment with different ratios (e.g., 7:3, 1:1, 3:7 hexane:ethyl acetate) to achieve the desired Rf. For highly polar compounds that still show low Rf in 100% ethyl acetate, consider more polar solvent systems such as dichloromethane/methanol.[1]

2. Optimize Column Parameters:

  • Column Dimensions: A longer, narrower column generally provides better resolution than a short, wide one, as it increases the number of theoretical plates.

  • Silica Gel Particle Size: Using silica gel with a smaller particle size can enhance separation efficiency.

3. Consider Alternative Chromatographic Modes:

  • Reversed-Phase Chromatography: If optimizing normal-phase conditions fails, reversed-phase chromatography is a powerful alternative for separating polar and non-polar compounds.[4] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4] Polar compounds will elute earlier.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating very polar compounds that have little to no retention in reversed-phase chromatography.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[6]

Issue 2: Peak Tailing of the Target Compound

Question: My product peak is showing significant tailing on the chromatogram, leading to broad fractions and potential contamination. What is causing this and how can I fix it?

Answer: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface. The lone pair of electrons on the nitrogen atoms in your molecule can interact with these sites.

1. Deactivate the Silica Gel:

  • Addition of a Basic Modifier: To minimize these interactions, you can add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1%).[8] This will compete with your compound for the active sites on the silica, resulting in a more symmetrical peak shape.[8]

  • Pre-treatment of Silica: You can also pre-treat the silica gel by flushing the column with a solvent system containing the basic modifier before loading your sample.[8]

2. Mobile Phase pH Adjustment (for HPLC):

  • In reversed-phase HPLC, the pH of the mobile phase is critical.[8] For basic compounds, operating at a low pH will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[8]

3. Use of End-Capped Columns:

  • For persistent tailing, consider using an end-capped stationary phase. These have fewer residual silanol groups, thereby reducing secondary interactions.[6]

Issue 3: The Compound is Not Eluting from the Column

Question: I've run a significant volume of my mobile phase, but my product has not eluted from the column. What could be the problem?

Answer: This can be a frustrating situation with several potential causes.

1. Compound Instability on Silica:

  • This compound, while generally stable, could potentially degrade on acidic silica gel, especially if the crude material contains acidic impurities. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.[1]

  • Solution: If instability is suspected, you can either deactivate the silica gel with a base as mentioned above or switch to a more inert stationary phase like alumina.[8]

2. Incorrect Solvent System:

  • Double-check that you have prepared the mobile phase correctly and that the polarity is sufficient to elute your compound.[1] It's possible the polarity is too low.

3. Compound is Highly Polar:

  • If your compound is more polar than anticipated, it may require a much more polar solvent system to elute. Try a gradient elution, gradually increasing the polarity of the mobile phase.[1] For instance, you can start with your initial solvent system and slowly increase the percentage of a more polar solvent like methanol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on silica gel?

A1: A good starting point for developing a solvent system is a mixture of hexanes (or heptane) and ethyl acetate. Begin with a ratio of 1:1 and adjust based on the Rf value observed on TLC. Given the polarity of the acetamido and carbamate groups, you will likely need a system with a higher proportion of ethyl acetate or even the addition of a more polar solvent like methanol.

Q2: How should I prepare my sample for loading onto the column?

A2: For optimal separation, the sample should be dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble but is a weak eluent for the chromatography. Dry loading is often preferred for compounds that are not highly soluble in the initial mobile phase. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.

Q3: Can I use reversed-phase chromatography for this purification?

A3: Yes, reversed-phase chromatography is a viable and often excellent option, especially if you are struggling with normal-phase separation.[9] A typical reversed-phase system would use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a gradient from high aqueous content to high organic content.

Q4: My compound appears to be unstable on silica gel. What are my options?

A4: If your compound is degrading on silica, consider the following alternatives:

  • Deactivated Silica Gel: As detailed in the troubleshooting section, adding a base like triethylamine to your eluent can neutralize the acidic sites on the silica.[8]

  • Alumina: Alumina is a good alternative stationary phase and is available in neutral, acidic, or basic forms. For your compound, neutral or basic alumina would be appropriate.

  • Reversed-Phase Chromatography: This technique avoids the use of silica gel altogether.

Q5: How can I effectively monitor the fractions collected from the column?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount from each fraction onto a TLC plate, develop it in your chosen solvent system, and visualize the spots under UV light (if your compound is UV active) or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin if the Boc group is removed).

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Deactivation
  • Solvent System Selection: Use TLC to determine a solvent system that provides an Rf of 0.2-0.3 for the target compound. A starting point could be 50-70% ethyl acetate in hexanes.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1% triethylamine.[8]

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your initial mobile phase and load it onto the column. Alternatively, perform a dry load.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate with 1% Triethylamine
Detection TLC with UV visualization and/or staining
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column Selection: Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • A typical gradient might be 5-95% B over 20 minutes.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes before injection.

  • Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase or a compatible solvent.

  • Injection and Detection: Inject the sample and monitor the elution profile using a UV detector (e.g., at 210-220 nm).

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization if volatile buffers were used.

ParameterRecommendation
Stationary Phase C18-bonded silica
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Detection UV at 210-220 nm

Visualizations

Chromatography_Troubleshooting cluster_poor_sep Troubleshooting Poor Separation cluster_tailing Troubleshooting Peak Tailing cluster_no_elution Troubleshooting No Elution start Start Purification issue Problem Encountered start->issue poor_sep Poor Separation issue->poor_sep Resolution tailing Peak Tailing issue->tailing Peak Shape no_elution No Elution issue->no_elution Retention optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent add_base Add Base (TEA/NH3) to Mobile Phase tailing->add_base check_stability Check Compound Stability on Silica no_elution->check_stability solution solution change_column Adjust Column Dimensions optimize_solvent->change_column If still poor alt_mode Consider RP-HPLC or HILIC change_column->alt_mode If still poor alt_mode->solution Success deactivate_silica Pre-treat Silica add_base->deactivate_silica Alternative end_capped Use End-Capped Column add_base->end_capped If persistent end_capped->solution Success verify_solvent Verify Solvent Polarity check_stability->verify_solvent If stable gradient Run Gradient Elution verify_solvent->gradient If correct gradient->solution Success

Caption: A troubleshooting workflow for common chromatography issues.

Purification_Method_Selection start Crude tert-Butyl 3-acetamidoazetidine-1-carboxylate tlc Perform TLC Analysis (Hexane/EtOAc) start->tlc normal_phase Normal-Phase Flash Chromatography tlc->normal_phase Good spot separation Rf = 0.2-0.3 reversed_phase Reversed-Phase Chromatography tlc->reversed_phase Poor separation or streaking in normal phase hilic HILIC tlc->hilic Compound very polar (low Rf in 100% EtOAc) final_product Pure Product normal_phase->final_product reversed_phase->final_product hilic->final_product

References

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-acetamidoazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. The N-acetylation of tert-Butyl 3-aminoazetidine-1-carboxylate is a fundamental transformation, yet it presents unique challenges related to reagent choice, reaction control, and purification. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the N-acetylation of tert-Butyl 3-aminoazetidine-1-carboxylate using an acetylating agent in the presence of a non-nucleophilic base. This reaction follows a nucleophilic acyl substitution mechanism where the primary amine of the azetidine attacks the electrophilic carbonyl carbon of the acetylating agent. The choice of reagents and conditions is critical for success.

Q2: Which acetylating agent is better: Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl)?

Both reagents are effective, but they have different reactivity profiles and handling requirements.

  • Acetic Anhydride (Ac₂O): This is generally the preferred reagent. It is less reactive than AcCl, which allows for a more controlled reaction and often results in a cleaner product profile. The byproduct is acetic acid, which is easily removed during aqueous workup.

  • Acetyl Chloride (AcCl): This is more reactive and can lead to faster reaction times. However, its high reactivity can sometimes generate more byproducts. The reaction produces hydrochloric acid (HCl), which must be neutralized by a base. AcCl is also highly sensitive to moisture.

For routine, small-to-medium scale synthesis, acetic anhydride is recommended for its ease of handling and cleaner reaction profile.

Q3: What is the role of the base, and which one should I choose?

The base is crucial for scavenging the acidic byproduct generated during the reaction (acetic acid from Ac₂O or HCl from AcCl). Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Triethylamine (TEA): A common, inexpensive, and effective choice. It is sufficient for most applications.

  • Diisopropylethylamine (DIPEA or Hünig's base): A bulkier, non-nucleophilic base. It is a good alternative if side reactions involving the base are a concern, though this is rare for this specific transformation.

  • Pyridine: Can be used as both a base and a solvent. It is particularly effective at catalyzing acylations.[1] However, its high boiling point can make it difficult to remove post-reaction.

Recommendation: Start with 1.2 to 1.5 equivalents of Triethylamine.

Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 50-70% Ethyl Acetate in Hexanes. The product, being more polar than the acetylating agent but less polar than the starting amine (if the amine is run as its free base), will have a distinct Rf value. Stain with potassium permanganate (KMnO₄) or ninhydrin. The starting amine will stain positive with ninhydrin, while the fully reacted amide product will not.

Q5: What are the typical purification challenges for this compound?

The primary challenge is removing the hydrochloride or acetate salt of the base (e.g., triethylammonium chloride). This is typically achieved through an aqueous workup. The product has moderate polarity, making silica gel column chromatography a viable but sometimes tedious option for achieving high purity. In many cases, a well-executed extraction and crystallization can yield a product of sufficient purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield
  • Probable Cause A: Starting material is the hydrochloride salt.

    • Explanation: Commercially available tert-Butyl 3-aminoazetidine-1-carboxylate is often supplied as an HCl salt to improve stability.[2] If you use the salt directly without sufficient base, the amine remains protonated and non-nucleophilic.

    • Solution: Ensure you use at least 2.2 equivalents of base: one equivalent to neutralize the HCl salt and 1.2 equivalents to scavenge the acid produced during the reaction. Alternatively, perform a pre-reaction workup on the starting material to isolate the free base before proceeding.

  • Probable Cause B: Inactive or degraded reagents.

    • Explanation: Acetic anhydride and acetyl chloride are sensitive to moisture. Over time, they can hydrolyze to acetic acid, reducing their potency.

    • Solution: Use reagents from a freshly opened bottle or distill them prior to use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Probable Cause C: Loss of Boc protecting group.

    • Explanation: The tert-butoxycarbonyl (Boc) group is labile under strongly acidic conditions. If the acidic byproduct is not effectively neutralized, it can lead to deprotection of the azetidine nitrogen.

    • Solution: Ensure the dropwise addition of the acetylating agent to the solution of the amine and base. This maintains a basic environment throughout the reaction. Avoid any acidic wash during the workup until the reaction is complete and quenched.

Problem 2: Reaction is Stalled or Incomplete
  • Probable Cause A: Insufficient stoichiometry.

    • Explanation: Using only one equivalent of the acetylating agent may not be enough to drive the reaction to completion, especially if some reagent is consumed by trace water.

    • Solution: Use a slight excess of the acetylating agent (1.1 - 1.2 equivalents) and the base (1.2 - 1.5 equivalents, or 2.2-2.5 if starting from the HCl salt).

  • Probable Cause B: Low reaction temperature.

    • Explanation: While the reaction is typically initiated at 0 °C to control the initial exotherm, it may proceed slowly at this temperature.

    • Solution: After the initial addition of the acetylating agent at 0 °C, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.[1]

Problem 3: Difficult Purification and Emulsion During Workup
  • Probable Cause A: Formation of ammonium salts.

    • Explanation: The salt formed between the base and the acidic byproduct (e.g., triethylammonium acetate) can act as a surfactant, leading to emulsions during aqueous extraction.

    • Solution: After quenching the reaction, dilute the organic layer significantly with your extraction solvent (e.g., DCM or Ethyl Acetate). During the workup, wash with brine (saturated aqueous NaCl solution), which can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Probable Cause B: Product precipitation.

    • Explanation: The product has moderate solubility and may precipitate out during the workup or concentration steps, complicating handling.

    • Solution: If the product crashes out during workup, you may need to add a co-solvent like THF to redissolve it before completing the extraction. For purification, consider recrystallization from a solvent system like Ethyl Acetate/Hexanes as an alternative to chromatography.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, assuming the use of tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride.

Table 1: Recommended Reagent Stoichiometry

ReagentMolar Equiv.Purpose
tert-Butyl 3-aminoazetidine-1-carboxylate HCl1.0Starting Material
Dichloromethane (DCM)-Solvent (~0.2 M)
Triethylamine (TEA)2.5Base
Acetic Anhydride (Ac₂O)1.2Acetylating Agent

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Basification: Cool the resulting slurry to 0 °C using an ice bath. Add Triethylamine (2.5 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes.

  • Acetylation: Add Acetic Anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (50% EtOAc/Hexanes, KMnO₄ stain) until the starting amine is no longer visible.

  • Quenching: Once complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes to yield the pure product as a white solid or colorless oil.

Visualized Workflows

Diagram 1: General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine HCl in anhy. DCM B Cool to 0 °C A->B C Add Triethylamine (2.5 eq) B->C D Add Acetic Anhydride (1.2 eq) at 0 °C C->D E Warm to RT & Stir (2-4h) D->E F Monitor by TLC E->F G Quench with sat. NaHCO₃ solution F->G Reaction Complete H Extract with DCM G->H I Wash, Dry, Concentrate H->I J Purify (Chromatography) I->J K Final Product: tert-Butyl 3-acetamido- azetidine-1-carboxylate J->K

Caption: A step-by-step workflow for the N-acetylation of tert-Butyl 3-aminoazetidine-1-carboxylate.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_SM Is Starting Material an HCl salt? Start->Check_SM Check_Reagents Are Acetylating Agent & Solvent Anhydrous? Check_SM->Check_Reagents No Sol_Base Increase Base to >2.2 equivalents Check_SM->Sol_Base Yes Check_Stoich Were >2.2 eq of Base and >1.1 eq of Ac₂O used? Check_Reagents->Check_Stoich Yes Sol_Reagents Use fresh/distilled reagents & dry glassware Check_Reagents->Sol_Reagents No Check_Temp Was reaction allowed to warm to RT? Check_Stoich->Check_Temp Yes Sol_Stoich Adjust stoichiometry and repeat Check_Stoich->Sol_Stoich No Sol_Temp Increase reaction time at Room Temperature Check_Temp->Sol_Temp No Success Re-run Experiment Check_Temp->Success Yes Sol_Base->Success Sol_Reagents->Success Sol_Stoich->Success Sol_Temp->Success

Caption: A decision tree for troubleshooting low product yield in the acetylation reaction.

References

tert-Butyl 3-acetamidoazetidine-1-carboxylate solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyl 3-acetamidoazetidine-1-carboxylate. We will explore the underlying chemical principles governing its solubility and provide actionable troubleshooting strategies and laboratory protocols.

Understanding the Molecule: A Duality of Polarity

The solubility behavior of this compound is dictated by its distinct structural domains. A clear understanding of these domains is the first step in troubleshooting.

  • The Polar Core: The molecule contains two key polar functionalities:

    • Azetidine Ring: A four-membered heterocyclic amine, which is inherently polar.

    • Acetamido Group (-NHC(O)CH₃): This amide group is highly polar and capable of participating in hydrogen bonding as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • The Nonpolar Shield:

    • tert-Butoxycarbonyl (Boc) Group: This protecting group is large, bulky, and lipophilic (nonpolar). It sterically shields parts of the polar core and contributes significantly to the molecule's affinity for less polar environments.

This combination of a polar, hydrogen-bonding core and a bulky, nonpolar protecting group results in a molecule with a mixed personality, often leading to partial solubility in a wide range of solvents but high solubility in a select few. The fundamental principle of "like dissolves like" is key; a solvent or solvent system must effectively solvate both the polar and nonpolar regions to achieve complete dissolution.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Due to its mixed polarity, this compound is often sparingly soluble in many common solvents at room temperature. It is generally poorly soluble in highly nonpolar solvents (e.g., hexanes, toluene) and may also show limited solubility in some polar protic solvents where the nonpolar Boc group dominates. High solubility is typically achieved in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), or in certain chlorinated solvents.

Q2: I'm setting up a reaction. What solvent should I try first?

For initial trials, Dichloromethane (DCM) or Tetrahydrofuran (THF) are reasonable starting points. If solubility is limited, moving to a more powerful polar aprotic solvent like DMF is a logical next step. For purification via column chromatography, a gradient system involving ethyl acetate and heptane/hexane is often effective, indicating some solubility in these mixtures.[3]

Q3: Can I heat the mixture to improve solubility?

Yes, gentle warming can significantly increase the solubility of this compound.[4] However, proceed with caution. Excessive or prolonged heating, especially in the presence of acidic or basic reagents, can risk thermal degradation or cleavage of the acid-labile Boc protecting group.[5][6] It is always recommended to first attempt this on a small scale while monitoring the compound's integrity by TLC or LC-MS.

Q4: My compound dissolved initially but then precipitated out of the solution. What happened?

Precipitation can be triggered by several factors:

  • Temperature Fluctuation: If the solution was warmed to dissolve the compound, cooling it back to room temperature can cause it to crash out as the solubility limit decreases.

  • Change in Solvent Polarity: Adding a less polar or more polar reagent or anti-solvent to your reaction mixture can alter the overall solvent environment, leading to precipitation.

  • Reaction Progression: The product of your reaction may be less soluble in the chosen solvent system than the starting material.

Troubleshooting Guide: From Problem to Solution

This section addresses specific solubility problems with explanations and recommended actions.

Problem StatementCausal Analysis (The "Why")Recommended Solution(s)
Insolubility in Nonpolar Solvents (e.g., Hexane, Toluene) The molecule's polarity is dominated by the acetamido and azetidine functionalities. These polar groups cannot be effectively solvated by nonpolar solvents, leading to poor dissolution.These solvents are generally unsuitable. For reactions requiring a nonpolar environment, consider using a co-solvent. Start by dissolving the compound in a minimum amount of a compatible polar solvent (e.g., THF, DCM) and then slowly add it to the nonpolar reaction medium.
Poor Solubility in Common Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate) While these solvents can interact with the Boc group, their polarity may be insufficient to fully overcome the strong intermolecular hydrogen bonding of the acetamido groups between solute molecules.1. Sonication: Use an ultrasonic bath to provide energy to break up the solid lattice. 2. Gentle Warming: Warm the mixture slightly (e.g., to 30-40 °C). 3. Co-Solvent Addition: Add a small percentage (5-10%) of a stronger polar aprotic solvent like DMF or DMSO to the mixture.[4][7]
Limited Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) The large, nonpolar Boc group can hinder solubility in highly polar, hydrogen-bonding networks like alcohols. While the acetamido group is compatible, the overall molecule may not be.1. Try a Different Protic Solvent: Isopropanol may be slightly better due to its increased alkyl character. 2. Use a Solvent Mixture: A mixture of DCM/Methanol or THF/Methanol can often provide the right balance of polarity to solvate the entire molecule.
Compound "Oiling Out" Instead of Dissolving This often occurs when a solid melts but does not dissolve in the surrounding solvent. It suggests that the temperature is high enough to break the crystal lattice but the solvent-solute interactions are not favorable enough for solvation.This is a clear indication of a poor solvent choice. Immediately switch to a more suitable solvent, likely a more polar one like DMF or NMP (N-Methyl-2-pyrrolidone).
Predicted Solubility Profile Summary
SolventTypePredicted SolubilityRemarks & Key Considerations
Hexane / HeptaneNonpolarInsolubleUnsuitable as a primary solvent. Used as an anti-solvent for precipitation or as the weak eluent in chromatography.
TolueneNonpolarVery PoorMay show slight solubility upon heating, but generally not recommended.
Dichloromethane (DCM)Polar AproticSparingly Soluble to SolubleA common starting point. Solubility can often be improved with gentle warming or sonication.
Tetrahydrofuran (THF)Polar AproticSparingly SolubleSimilar to DCM. Often used in syntheses involving this class of compounds.[8][9]
Diethyl EtherSlightly PolarPoorGenerally not a good solvent for this compound due to insufficient polarity.
Ethyl Acetate (EtOAc)Polar AproticSparingly SolubleBetter than nonpolar solvents, but often requires warming. A key component of chromatography eluents.[10]
Acetonitrile (MeCN)Polar AproticSolubleA good option, particularly for analytical purposes (e.g., HPLC) and some reactions.
Methanol (MeOH) / Ethanol (EtOH)Polar ProticSparingly SolubleThe bulky Boc group limits solubility. Often used in mixed solvent systems.
Dimethylformamide (DMF)Polar AproticHighly SolubleAn excellent solvent for this compound, but its high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleAnother excellent solvent, often used for preparing high-concentration stock solutions for biological assays.[4][7]
Experimental Protocols
Protocol 1: Systematic Approach to Solvent Selection

This workflow provides a logical progression for identifying a suitable solvent system for a reaction or analysis.

G cluster_0 start Start: Define Target Concentration (e.g., 0.1 M) test_dcm Test Solubility in DCM (1 mL per ~20 mg solute) start->test_dcm check_dcm Completely Soluble? test_dcm->check_dcm test_thf Test Solubility in THF check_dcm->test_thf success Success: Proceed with Experiment check_dcm->success Yes check_thf Completely Soluble? test_thf->check_thf test_dmf Test Solubility in DMF/DMSO check_thf->test_dmf No check_thf->success Yes check_dmf Completely Soluble? test_dmf->check_dmf troubleshoot Troubleshoot: - Gentle Warming (35°C) - Sonication - Use Co-solvent (e.g., 10% DMF in DCM) check_dmf->troubleshoot No check_dmf->success Yes check_ts Soluble? troubleshoot->check_ts check_ts->success fail Failure: Re-evaluate Reaction Conditions or Synthesize an Analog check_ts->fail No

Caption: Workflow for systematic solvent screening.

Methodology:

  • Preparation: Place a small, known amount of this compound (e.g., 10-20 mg) into a clean vial.

  • Initial Solvent Test: Add a measured volume of the first-choice solvent (e.g., 1 mL of DCM) to achieve the approximate target concentration.

  • Observation: Vigorously stir or vortex the vial at room temperature for 2-3 minutes. Observe if the solid dissolves completely.

  • Iterative Testing: If not soluble, proceed to the next solvent in the workflow (THF, then DMF). Use a fresh sample of the compound for each new solvent to avoid cross-contamination.

  • Optimization: If solubility is still an issue in the best solvent found, take that slurry and apply optimization techniques:

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.

    • Gentle Heating: Warm the vial in a water bath to ~35-40°C with stirring.

    • Co-Solvent: To the slurry in a solvent like DCM, add a stronger solvent like DMF dropwise until dissolution is achieved. Note the approximate percentage of co-solvent required.

References

Technical Support Center: Stereochemical Integrity of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for tert-Butyl 3-acetamidoazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of maintaining the stereochemical integrity of the C3 stereocenter during synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and prevent racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[1][2] For this compound, the carbon at the 3-position is a chiral center. The primary concern is the presence of an acidic proton at this C3 position, which is alpha to the carbonyl group of the acetamido moiety. Under certain conditions, particularly with strong bases or acids, this proton can be abstracted to form a planar, achiral enolate intermediate.[1][2] Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture and a loss of the desired stereochemistry. Maintaining a single enantiomer is often critical for therapeutic efficacy and safety in drug development.

Q2: Which functional groups on this molecule are involved in potential racemization pathways?

A2: Two key functional groups are implicated:

  • The Acetamido Group (–NHC(O)CH₃): The carbonyl oxygen can be protonated under acidic conditions or interact with Lewis acids, increasing the acidity of the C3 proton. The nitrogen's lone pair is less of a factor due to amide resonance.

  • The C3-Hydrogen: This is the proton attached to the stereocenter. Its acidity is enhanced by the adjacent carbonyl group. Its removal is the first step in the most common racemization pathway.

  • The Boc-Protecting Group (–C(O)OtBu): While not directly involved in proton abstraction at C3, the conditions required for its removal (typically strong acids) are a major cause of racemization.

Q3: What are the most common reaction steps where racemization of this molecule is observed?

A3: Racemization is most frequently encountered during two key synthetic operations:

  • N-Boc Deprotection: The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group is a primary cause of racemization. These conditions can promote the formation of the achiral enolate intermediate.

  • Amide Coupling or N-Alkylation (Post-Deprotection): After Boc removal, the azetidine nitrogen becomes a secondary amine. Subsequent reactions, such as amide coupling, often use bases (e.g., DIPEA, triethylamine). If the base is strong enough, it can deprotonate the C3 position, leading to racemization before or during the coupling reaction. Some coupling conditions themselves can lead to side reactions that compromise stereochemical integrity.[3]

Troubleshooting Guide: Preventing Racemization

This section provides solutions to specific experimental problems.

Issue 1: Significant racemization is detected after N-Boc deprotection.

Diagnosis: The deprotection conditions are too harsh. Strong acids are likely promoting enolization.

Solutions: Avoid using standard TFA or HCl conditions. Opt for milder, alternative methods that are less likely to cause racemization. The choice of method depends on the overall stability of your molecule.

Recommended Mild Boc-Deprotection Protocols
Method/ReagentTypical ConditionsRacemization RiskNotes & References
p-Toluenesulfonic Acid (p-TsOH) p-TsOH (2 equiv.), ball milling, neat, 10 min, RT.Low A mild, efficient solid-state method that avoids harsh solvents and high temperatures.[4][5]
Iron(III) Chloride (Catalytic) FeCl₃ (catalytic), CH₂Cl₂, RT.Low A very mild Lewis acid approach suitable for acid-sensitive substrates.
Thermal (Boiling Water) Reflux in water (H₂O), 100 °C, 10 min - 2 h.Low-Medium A "green" and acid-free method, but requires thermal stability of the substrate.[6][7]
Oxalyl Chloride / Methanol (COCl)₂ (3 equiv.), Methanol, RT, 1-4 h.Low-Medium Effective but generates HCl in situ; requires careful control of stoichiometry and temperature.[6]
Detailed Protocol: Mechanochemical Boc Deprotection using p-TsOH

This protocol is recommended for its mildness, speed, and reduced solvent waste.[4][5]

Step-by-Step Methodology:

  • Preparation: In a ball milling vessel, add your this compound (1.0 equiv.).

  • Reagent Addition: Add p-toluenesulfonic acid monohydrate (2.0 equiv.).

  • Milling: Mill the solid mixture using a stainless steel ball at 30 Hz for 10 minutes at room temperature. Monitor the reaction by TLC or LC-MS by taking a small aliquot, dissolving it in a suitable solvent, and spotting/injecting.

  • Work-up: Once the reaction is complete, suspend the crude mixture in dichloromethane (CH₂Cl₂). The product, the tosylate salt of the deprotected amine, will typically precipitate.

  • Isolation: Collect the solid product by filtration and air-dry. The resulting amine salt is often pure enough for the next step without further purification.

Issue 2: Loss of enantiomeric excess during amide coupling with the deprotected azetidine.

Diagnosis: The base used in the coupling reaction is too strong, causing deprotonation and racemization of the C3 stereocenter. Alternatively, the activated carboxylic acid intermediate may be involved in a side reaction.

Solutions: Carefully select the base and coupling reagents. The goal is to activate the carboxylic acid and facilitate amide bond formation without providing conditions basic enough to abstract the C3 proton.

Troubleshooting Workflow for Amide Coupling

G start Racemization during Amide Coupling? base_issue Is your base DIPEA or Triethylamine? start->base_issue Check Base coupling_issue Are you using carbodiimide (EDC) alone? base_issue->coupling_issue No solution_base Switch to a more sterically hindered or weaker base like 2,4,6-collidine or N-methylmorpholine (NMM). base_issue->solution_base Yes solution_coupling Add an activating agent like HOBt or HOAt to suppress side reactions and racemization. coupling_issue->solution_coupling Yes temp_issue Is the reaction run at room temperature or higher? coupling_issue->temp_issue No solution_temp Run the reaction at 0 °C or below to minimize epimerization. temp_issue->solution_temp Yes

References

Technical Support Center: Catalyst Selection for Reactions Involving tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for experiments involving tert-Butyl 3-acetamidoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the chemical modification of this versatile building block. The inherent ring strain and multiple functional groups of this azetidine derivative present unique challenges and opportunities in catalysis.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in the further functionalization of the azetidine nitrogen. While seemingly straightforward, this reaction can be complicated by the strained nature of the azetidine ring.

Question 1: I am observing low yields and significant byproduct formation during the acid-catalyzed N-Boc deprotection of this compound. What is the likely cause and how can I mitigate it?

Answer:

The primary issue is likely the acid-mediated ring-opening of the azetidine core.[1][2] The four-membered ring is susceptible to cleavage under strongly acidic conditions, a reaction initiated by the protonation of the ring nitrogen.[1][2] This side reaction competes with the desired Boc deprotection, leading to reduced yields of the target 3-acetamidoazetidine and the formation of ring-opened impurities.

Troubleshooting Strategies:

  • Choice of Acid: Avoid using strong, non-volatile acids in large excess. While trifluoroacetic acid (TFA) is commonly used for Boc deprotection, its strength can promote azetidine degradation.[3] Consider using milder acidic conditions. A solution of HCl in an organic solvent like dioxane or ethyl acetate often provides a better balance of reactivity and selectivity.[4]

  • Reaction Temperature: Perform the deprotection at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of the ring-opening side reaction.

  • Scavengers: The deprotection reaction generates tert-butyl cations, which can alkylate nucleophilic sites on your substrate or product.[3] While the acetamido group is not highly susceptible, other functionalities might be. Consider adding a scavenger like triethylsilane or anisole to trap these carbocations.

  • Alternative Catalysts: For substrates sensitive to strong acids, consider alternative deprotection methods. While less common for Boc groups, certain Lewis acids at low temperatures or enzymatic methods could be explored. Thermal deprotection is also a possibility but requires high temperatures that might degrade the azetidine ring.[5]

Question 2: My N-Boc deprotection reaction is sluggish or incomplete, even with a sufficient amount of acid. What could be the issue?

Answer:

While less common than over-reactivity, incomplete deprotection can occur. This is often related to the specific reaction conditions or the quality of the reagents.

Troubleshooting Strategies:

  • Acid Stoichiometry: While a large excess should be avoided, ensure you are using a sufficient number of equivalents of acid. Some protocols suggest that Boc cleavage can have a second-order dependence on acid concentration.

  • Water Content: While reactions are often run under anhydrous conditions, trace amounts of water can sometimes facilitate the deprotection mechanism. However, excess water can lead to hydrolysis of the acetamido group or other sensitive functionalities.

  • Reagent Quality: Ensure your acid solution has not degraded. For instance, HCl solutions in organic solvents can decrease in molarity over time.

A decision-making workflow for troubleshooting Boc deprotection is outlined below:

G start Boc Deprotection Issue problem Identify Primary Symptom start->problem low_yield Low Yield / Byproducts problem->low_yield Degradation incomplete_rxn Incomplete Reaction problem->incomplete_rxn Stalled cause_ly Likely Cause: Azetidine Ring Opening low_yield->cause_ly cause_ir Possible Causes: - Insufficient Acid - Reagent Degradation - Low Temperature incomplete_rxn->cause_ir solution_ly1 Use Milder Acid (e.g., HCl in Dioxane) cause_ly->solution_ly1 solution_ly2 Lower Reaction Temperature (0°C) cause_ly->solution_ly2 solution_ly3 Add Carbocation Scavenger cause_ly->solution_ly3 solution_ir1 Increase Acid Equivalents Judiciously cause_ir->solution_ir1 solution_ir2 Verify Reagent Concentration/Purity cause_ir->solution_ir2 solution_ir3 Increase Temperature Slightly (e.g., to RT) cause_ir->solution_ir3

Caption: Troubleshooting workflow for N-Boc deprotection of azetidines.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions

Following Boc-deprotection, the secondary amine of the 3-acetamidoazetidine can be functionalized via cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.

Question 3: I am struggling with low yields in the Buchwald-Hartwig amination of 3-acetamidoazetidine with an aryl halide. How should I select and optimize my catalytic system?

Answer:

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium precursor, ligand, and base.[6] The strained azetidine ring and the secondary acetamido group can influence catalyst activity and stability.

Catalyst System Selection and Optimization:

ComponentRecommendations & RationaleCommon Issues
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices. They are readily reduced in situ to the active Pd(0) species.Inconsistent quality of Pd₂(dba)₃ can affect reproducibility.
Ligand Bulky, electron-rich phosphine ligands are essential. For secondary amines like 3-acetamidoazetidine, biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are often superior. They promote the reductive elimination step, which can be challenging with secondary amines.Less bulky ligands (e.g., P(t-Bu)₃) may lead to catalyst decomposition or slower reaction rates.
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. The base's role is to deprotonate the amine and facilitate the formation of the palladium-amido complex.Weaker bases like K₂CO₃ or Cs₂CO₃ are often ineffective for the amination of secondary amines.
Solvent Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are typically used. The choice can influence catalyst solubility and reaction rate.Protic solvents will quench the strong base and inhibit the reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Add the aryl halide (1.0 equivalent) and the deprotected 3-acetamidoazetidine (1.1-1.2 equivalents).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[6]

The catalytic cycle for this reaction illustrates the critical steps where catalyst and ligand choice play a role:

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_complex1 Ar-Pd(II)(L2)-X oxidative_add->pd_complex1 amine_coord Amine Coordination pd_complex1->amine_coord + R2NH pd_complex2 [Ar-Pd(II)(L2)(R2NH)]+X- amine_coord->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation - HX pd_amido Ar-Pd(II)(L2)-NR2 deprotonation->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 + Ar-NR2 center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Category 3: Stability and Handling

Question 4: How stable is the azetidine ring in this compound during purification and storage?

Answer:

The stability of the azetidine ring is a significant consideration. The N-Boc group generally enhances stability by decreasing the basicity of the ring nitrogen, making it less prone to protonation-induced degradation.[1] However, challenges can still arise.

Key Stability Considerations:

  • Acidic Conditions: As discussed, the primary stability concern is susceptibility to ring-opening under acidic conditions.[1][2] This is critical during aqueous acidic workups or purification by standard silica gel chromatography. Standard silica gel is acidic and can cause degradation of sensitive azetidine compounds on the column.[1]

    • Solution: If acidic washes are necessary, perform them quickly at low temperatures.[1] For chromatography, consider using deactivated silica (e.g., treated with triethylamine) or alternative stationary phases like alumina.

  • Basic Conditions: The compound is generally more stable under basic conditions. However, very strong bases at elevated temperatures could potentially lead to side reactions involving the acetamido group.

  • Storage: Store the compound in a cool, dry place, protected from light and acidic vapors. Under these conditions, it is generally stable for extended periods.

References

Validation & Comparative

A Comparative Guide to Azetidine Building Blocks: Spotlight on tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry. Its unique, strained four-membered ring imparts a favorable combination of structural rigidity and three-dimensionality to drug candidates. This can lead to significant improvements in key physicochemical properties, such as metabolic stability, aqueous solubility, and lipophilicity, when compared to more traditional carbocyclic or larger heterocyclic bioisosteres.[1][2][3][4] The strategic functionalization of the azetidine ring, particularly at the 3-position, is a cornerstone of contemporary drug design, allowing for the precise orientation of pharmacophoric elements in three-dimensional space.[5][6]

This guide provides an in-depth comparison of several key azetidine building blocks, with a particular focus on the utility and reactivity of tert-Butyl 3-acetamidoazetidine-1-carboxylate . We will explore its synthetic advantages and disadvantages relative to other commonly employed 3-substituted azetidines, such as the corresponding 3-oxo, 3-amino, and 3-halo derivatives. This analysis is intended to equip researchers, medicinal chemists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal azetidine building block for their specific synthetic campaigns.

The Subject of Comparison: this compound

This compound is a versatile building block that offers a protected amine at the 3-position. The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions yet readily removable under acidic conditions. The acetamido group at the C3 position provides a masked primary amine, which can be unveiled through hydrolysis. This dual-protection strategy allows for selective manipulation of other functional groups within a molecule before revealing the reactive azetidine core.

The primary utility of this reagent lies in its role as a stable, crystalline solid that is often easier to handle and purify than the corresponding free 3-aminoazetidine. The acetamido group moderates the nucleophilicity and basicity of the exocyclic nitrogen, which can be advantageous in certain synthetic sequences.

Core Azetidine Building Blocks: A Comparative Analysis

The choice of a 3-substituted azetidine building block is dictated by the desired synthetic transformation and the overall strategy for molecular diversification. Below, we compare this compound with other foundational azetidine intermediates.

Building BlockKey FeaturesPrimary Synthetic ApplicationsAdvantagesLimitations
This compound Masked primary amine at C3; Boc-protected ring nitrogen.- Synthesis of 3-aminoazetidine derivatives following deacetylation. - Late-stage functionalization after amide hydrolysis.- Stable, crystalline solid. - Moderated reactivity of the C3 substituent.- Requires an additional deprotection step to access the free amine.
tert-Butyl 3-oxoazetidine-1-carboxylate Ketone at C3; Boc-protected ring nitrogen.- Reductive amination. - Nucleophilic additions (e.g., Grignard, organolithium reagents). - Wittig-type olefination reactions.[7]- Highly versatile for introducing a wide array of substituents at C3.[8][9]- The ketone can be sensitive to certain reaction conditions.
tert-Butyl 3-aminoazetidine-1-carboxylate Primary amine at C3; Boc-protected ring nitrogen.- N-acylation, N-sulfonylation, N-alkylation. - Formation of ureas, thioureas, and guanidines.- Direct access to a highly nucleophilic handle for diversification.[10][11]- Can be more reactive and potentially prone to side reactions.
tert-Butyl 3-iodoazetidine-1-carboxylate Iodine at C3; Boc-protected ring nitrogen.- Nucleophilic substitution reactions. - Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).- Excellent leaving group for SN2 reactions. - Enables C-C and C-heteroatom bond formation via cross-coupling.[12]- Can be less stable than other derivatives. - Synthesis may require specialized reagents.

Strategic Application and Experimental Insights

The true value of a building block is realized in its application. The following sections detail common synthetic workflows and provide representative experimental protocols to illustrate the practical utility of these azetidine derivatives.

The Synthetic Utility of the Ketone: Diversification via Reductive Amination

tert-Butyl 3-oxoazetidine-1-carboxylate is arguably one of the most versatile precursors for generating diverse libraries of 3-substituted azetidines.[8][9] The ketone functionality is a prime handle for reductive amination, allowing for the introduction of a vast array of primary and secondary amines.

G start tert-Butyl 3-oxoazetidine-1-carboxylate product tert-Butyl 3-(amino)azetidine-1-carboxylate Derivative start->product 1. Imine/Enamine formation amine Primary or Secondary Amine (R1R2NH) amine->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product 2. Reduction

Caption: Workflow for Reductive Amination of 3-Oxoazetidine.

Representative Protocol: Reductive Amination of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol is adapted from methodologies described for the synthesis of 3-aminoazetidine derivatives.[11]

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq.) and acetic acid (1.1 eq.). The acetic acid serves to catalyze the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. This mild reducing agent is selective for the iminium ion over the ketone starting material.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoazetidine derivative.

Unmasking the Amine: From Acetamido to Amino

For This compound , the key transformation is the hydrolysis of the acetamido group to reveal the free amine. This is typically achieved under harsh acidic or basic conditions, which necessitates the stability of other functional groups in the molecule.

G start This compound product tert-Butyl 3-aminoazetidine-1-carboxylate start->product conditions Aqueous HCl or NaOH, Heat conditions->product next_step Further Functionalization (Acylation, Alkylation, etc.) product->next_step

Caption: Deacetylation to reveal the 3-aminoazetidine core.

Representative Protocol: Hydrolysis of the Acetamido Group

  • Suspend this compound (1.0 eq.) in a 6 M aqueous hydrochloric acid solution (5-10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction progress should be monitored by LC-MS.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully adjust the pH of the solution to >12 by the slow addition of a concentrated aqueous sodium hydroxide solution. This step neutralizes the excess acid and deprotonates the amine.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3-5x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate. The product may be used in the next step without further purification or can be purified by chromatography if necessary.

Concluding Remarks for the Practicing Scientist

The selection of an azetidine building block is a critical decision in the design of a synthetic route.

  • For rapid diversification and the introduction of a wide range of amine-containing substituents, tert-butyl 3-oxoazetidine-1-carboxylate is often the building block of choice due to the versatility of reductive amination.[11]

  • When a direct and highly reactive nucleophilic handle is required for transformations like acylation or sulfonylation, tert-butyl 3-aminoazetidine-1-carboxylate is the most direct precursor.[10]

  • This compound offers a more stable, handleable alternative to the free amine. It is particularly valuable in multi-step syntheses where the amine needs to be masked until a later stage. The trade-off is the requirement for an additional, often forcing, deprotection step.

  • For accessing novel substitution patterns via cross-coupling chemistry, halo-azetidines like tert-butyl 3-iodoazetidine-1-carboxylate open up a distinct set of synthetic possibilities.[12]

Ultimately, the optimal building block is context-dependent. By understanding the unique reactivity profile and synthetic utility of each of these key intermediates, researchers can more effectively navigate the chemical space of 3-substituted azetidines and accelerate the discovery of novel therapeutics.

References

A Comparative Guide to Validating the Purity of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of analytical methodologies for validating the purity of tert-Butyl 3-acetamidoazetidine-1-carboxylate, a key building block in medicinal chemistry. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the scientific rationale behind the experimental choices.

The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in modern drug discovery, valued for the unique conformational constraints it imparts on molecules.[1] The title compound, featuring a Boc-protected amine and an acetamido group, presents a unique analytical challenge. Ensuring its purity is paramount to the integrity of subsequent synthetic steps and the biological activity of the final compounds.

The Criticality of Purity: Potential Impurities in Synthesis

The synthesis of this compound typically involves the acylation of a corresponding amino-azetidine precursor. This process can introduce several potential impurities that a robust analytical method must be able to resolve and quantify.

Potential Process-Related Impurities:

  • Starting Material: Unreacted tert-Butyl 3-aminoazetidine-1-carboxylate.

  • Reagent-Related Impurities: Residual acylating agents (e.g., acetic anhydride, acetyl chloride) and their byproducts.

  • Over-acylation Products: Di-acetylated species, although sterically hindered, may form under harsh conditions.

  • Ring-Opening Products: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened impurities, especially under non-optimal pH conditions.

  • Deprotection Products: Loss of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield 3-acetamidoazetidine.

Potential Degradation Products:

  • Hydrolysis: The amide and carbamate functional groups are susceptible to hydrolysis under strongly acidic or basic conditions.

  • Thermal Degradation: High temperatures can lead to the loss of the Boc group.

A reliable purity method must be stability-indicating, meaning it can separate the intact molecule from these potential process-related impurities and degradation products. This is a key tenet of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3][4][5]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on a variety of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of quantitative accuracy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Broadly applicable to non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required.Provides detailed structural information and can be used for quantification without a reference standard (qNMR).
Selectivity High selectivity achievable through optimization of column, mobile phase, and detector.High selectivity, especially when coupled with a mass spectrometer (GC-MS).Excellent for structural elucidation and distinguishing isomers.
Sensitivity High sensitivity, especially with UV or MS detection.Very high sensitivity with detectors like FID or MS.Lower sensitivity compared to chromatographic techniques.
Quantification Highly quantitative with external or internal standards.Highly quantitative with external or internal standards.Quantitative (qNMR) with an internal standard of known purity.
Throughput Moderate to high, amenable to automation.High, especially with modern autosamplers.Lower throughput, longer acquisition times.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

Reverse-phase HPLC (RP-HPLC) is the most common and versatile technique for the purity analysis of pharmaceutical intermediates like this compound. Its ability to separate a wide range of compounds based on their polarity makes it ideal for resolving the target molecule from its more polar or non-polar impurities.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: The non-polar stationary phase provides good retention for the moderately polar analyte.

  • TFA in Mobile Phase: Acts as an ion-pairing agent to improve peak shape for the basic azetidine nitrogen and ensures the acidic and basic impurities are in a single ionic form.

  • Gradient Elution: Necessary to elute both the polar impurities (like the deprotected amine) and the non-polar parent compound within a reasonable run time with good resolution.

  • Detection at 210 nm: The amide and carbamate chromophores have significant absorbance at this wavelength, allowing for sensitive detection of the parent compound and related impurities.

Method Validation according to ICH Q2(R1)

A comprehensive validation of this HPLC method would involve assessing the following parameters:

  • Specificity: Demonstrated by the separation of the main peak from impurities generated during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method for impurities.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH of mobile phase, column temperature, flow rate).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inj Inject into HPLC prep3->inj sep Chromatographic Separation (C18 Column) inj->sep det PDA/UV Detection (210 nm) sep->det integ Peak Integration det->integ quant Quantification (% Purity) integ->quant report Generate Report quant->report

HPLC Purity Analysis Workflow

Gas Chromatography (GC): A Viable Alternative with Considerations

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the relatively low volatility of this compound, direct analysis can be challenging. However, with derivatization or high-temperature injection techniques, GC can be a suitable method, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Experimental Protocol: GC-FID Method

Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID).

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Dissolve the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • DB-5 Column: A non-polar column that separates compounds based on their boiling points.

  • High Injector and Detector Temperatures: Necessary to ensure complete volatilization of the analyte and prevent condensation.

  • Temperature Programming: Allows for the separation of more volatile impurities from the less volatile parent compound.

  • FID Detector: Provides a sensitive and linear response for carbon-containing compounds.

Considerations for GC Analysis:

  • Thermal Stability: The primary concern is the thermal lability of the Boc protecting group. High temperatures in the injector port can cause in-situ degradation, leading to an overestimation of impurities. A thorough evaluation of injector temperature is crucial.

  • Derivatization: For more robust analysis and to improve volatility, derivatization of the amide proton with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be considered. However, this adds a step to the sample preparation and requires careful optimization.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing prep1_gc Weigh Sample prep2_gc Dissolve in Solvent prep1_gc->prep2_gc inj_gc Inject into GC prep2_gc->inj_gc sep_gc Separation (DB-5 Column) inj_gc->sep_gc det_gc FID Detection sep_gc->det_gc integ_gc Peak Integration det_gc->integ_gc quant_gc Quantification (% Purity) integ_gc->quant_gc report_gc Generate Report quant_gc->report_gc

GC Purity Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Confirmation and Quantification

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR). For this compound, ¹H NMR provides a unique fingerprint that can confirm the presence of key structural motifs and can be used to determine purity against a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To determine the purity of this compound using ¹H NMR with an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Purity Calculation:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the singlet corresponding to the nine protons of the tert-butyl group (around 1.4 ppm) is an excellent choice for integration. For the internal standard, a signal in a clear region of the spectrum should be used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Advantages of qNMR:

  • Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself.

  • Structural Confirmation: Provides simultaneous confirmation of the structure and purity.

  • Non-destructive: The sample can be recovered after analysis.

Limitations of qNMR:

  • Sensitivity: Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities.

  • Signal Overlap: Impurities with signals that overlap with the analyte or internal standard signals can interfere with quantification.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr NMR Data Acquisition cluster_proc_nmr Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Purity Analysis Workflow

Conclusion: An Integrated Approach to Purity Validation

No single analytical technique is universally superior for the purity validation of this compound. A comprehensive and robust purity assessment is best achieved through an integrated approach.

  • HPLC stands out as the primary technique for routine quality control and stability testing due to its high resolution, sensitivity, and quantitative accuracy. A well-validated, stability-indicating HPLC method is essential for regulatory submissions.

  • GC-MS serves as a valuable complementary technique for identifying volatile impurities and can provide orthogonal separation to HPLC. Its use requires careful consideration of the analyte's thermal stability.

  • NMR is unparalleled for definitive structural confirmation and can be a powerful tool for quantitative purity determination without the need for an identical reference standard. It is particularly useful during process development and for the characterization of reference materials.

For researchers and drug development professionals, a combination of these techniques provides the highest level of confidence in the purity of this compound, ensuring the quality and reliability of downstream applications.

References

A Comparative Guide to the HPLC Analysis of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the robust and reliable analysis of novel chemical entities is a cornerstone of quality control and regulatory compliance. Tert-butyl 3-acetamidoazetidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, presents unique analytical challenges due to its polarity and potential for chirality. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for this compound, offering experimentally-driven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Versatile Building Block

This compound is a functionalized azetidine derivative increasingly utilized in medicinal chemistry.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery, often imparting improved pharmacokinetic properties.[2] The acetamido and tert-butoxycarbonyl (Boc) groups introduce polarity and a chiral center, respectively, necessitating analytical methods that can ensure purity, identify potential impurities, and, if required, resolve enantiomers.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of such small molecules within the pharmaceutical industry, valued for its precision, reproducibility, and versatility.[3] This guide will explore and compare three primary HPLC approaches for the analysis of this compound: Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.

The Analytical Challenge: Polarity and Chirality

The primary hurdles in developing an effective HPLC method for this compound are its significant polarity and the presence of a stereocenter.

  • Polarity: Highly polar molecules often exhibit poor retention on traditional reversed-phase columns, eluting at or near the void volume.[3][4] This makes accurate quantification and separation from other polar impurities challenging.

  • Chirality: The synthetic route may result in a racemic mixture. As enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are often regulatory requirements.

Comparative Analysis of HPLC Methodologies

To address these challenges, we will compare three distinct HPLC strategies. The following sections detail the experimental rationale, protocols, and comparative data for each approach.

Reversed-Phase (RP) HPLC: The Workhorse with Limitations

Reversed-phase HPLC is the most common starting point for method development due to its robustness and wide applicability.[5][6] However, for polar compounds, modifications are often necessary.

Experimental Rationale:

The initial approach involves a standard C18 column. To enhance the retention of our polar analyte, we will explore the use of an embedded polar group (EPG) column, which provides an alternative selectivity.[4] We will also evaluate the impact of mobile phase pH and the use of a volatile buffer, which is compatible with mass spectrometry (MS) detection.[5]

Experimental Protocol: Reversed-Phase HPLC

ParameterCondition A: Standard C18Condition B: Embedded Polar Group
Column C18, 4.6 x 150 mm, 5 µmRP-Amide, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 min5% to 95% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 5 µL5 µL
Sample Prep. 1 mg/mL in 50:50 Water:Acetonitrile1 mg/mL in 50:50 Water:Acetonitrile

Comparative Data: Reversed-Phase HPLC

AnalyteRetention Time (min) - C18Retention Time (min) - RP-AmideTailing Factor (Tf) - C18Tailing Factor (Tf) - RP-Amide
This compound1.83.51.51.1
Potential Polar Impurity 11.52.81.61.2
Potential Non-Polar Impurity 27.26.81.11.1

Analysis and Insights:

The standard C18 column provided poor retention for the main analyte, with it eluting close to the solvent front, leading to potential interference from other polar impurities. The RP-Amide column, with its embedded polar group, demonstrated significantly improved retention and better peak shape for the target compound.[5] This is due to the alternative interactions provided by the amide functionality, which are more favorable for polar analytes.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_columns Column Comparison cluster_data Data Analysis Sample Dissolve Sample in 50:50 Water:ACN Injector Injector Sample->Injector Column Column Injector->Column C18 Standard C18 Injector->C18 Inject RPAmide RP-Amide Injector->RPAmide Inject Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram C18->Detector Elution RPAmide->Detector Elution Peak_Integration Peak_Integration Chromatogram->Peak_Integration Retention Time Tailing Factor

Workflow for Reversed-Phase HPLC Method Comparison.
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity

For highly polar compounds that are poorly retained in reversed-phase, HILIC is a powerful alternative.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.

Experimental Rationale:

The goal of employing HILIC is to achieve significant retention of the analyte, moving it away from the void volume and allowing for better resolution from other polar species. A bare silica column is a common starting point for HILIC separations.

Experimental Protocol: HILIC

ParameterCondition
Column Silica, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% to 50% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV at 210 nm
Injection Vol. 2 µL
Sample Prep. 1 mg/mL in 90:10 Acetonitrile:Water

Comparative Data: RP-Amide vs. HILIC

AnalyteRetention Time (min) - RP-AmideRetention Time (min) - HILICTailing Factor (Tf) - RP-AmideTailing Factor (Tf) - HILIC
This compound3.56.21.11.2
Potential Polar Impurity 12.85.11.21.3

Analysis and Insights:

The HILIC method provided excellent retention for the analyte, demonstrating its suitability for this polar compound. The elution order is typically reversed compared to RP-HPLC, with more polar compounds being more strongly retained. This orthogonal selectivity can be highly beneficial for impurity profiling.

HILIC_vs_RP cluster_rp Reversed-Phase (RP-Amide) cluster_hilic HILIC Analyte This compound RP_Elution Early Elution (Less Retention) Analyte->RP_Elution Low Affinity for Non-Polar Stationary Phase HILIC_Elution Late Elution (Strong Retention) Analyte->HILIC_Elution High Affinity for Polar Stationary Phase

Conceptual Comparison of Analyte Retention in RP-HPLC and HILIC.
Chiral HPLC: Resolving Enantiomers

Given the potential for stereoisomers, a chiral separation method is crucial for determining the enantiomeric purity of this compound. Chiral stationary phases (CSPs) are the most direct way to achieve this separation.[7]

Experimental Rationale:

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly versatile and effective for a wide range of chiral compounds.[8] We will screen two different polysaccharide-based columns under normal-phase conditions, which often provide better selectivity for chiral separations.

Experimental Protocol: Chiral HPLC

ParameterCondition A: Amylose-basedCondition B: Cellulose-based
Column Chiralpak IA (Amylose), 4.6 x 250 mm, 5 µmChiralcel OD-H (Cellulose), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Ethanol (80:20, v/v)Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL
Sample Prep. 1 mg/mL in Mobile Phase1 mg/mL in Mobile Phase

Comparative Data: Chiral HPLC

ParameterAmylose-based ColumnCellulose-based Column
Retention Time - Enantiomer 1 (min) 8.510.2
Retention Time - Enantiomer 2 (min) 9.810.9
Resolution (Rs) 2.11.3
Selectivity (α) 1.251.10

Analysis and Insights:

Both chiral columns were able to resolve the enantiomers of this compound. However, the amylose-based column provided superior resolution and selectivity, resulting in baseline separation of the two peaks. This would be the preferred column for accurate quantification of enantiomeric excess.

Method Selection and Final Recommendations

The optimal HPLC method for the analysis of this compound is dependent on the analytical goal:

  • For routine purity analysis and quantification of the active ingredient: The Reversed-Phase HPLC method using an RP-Amide column is recommended. It offers a good balance of retention, peak shape, and compatibility with MS detectors.

  • For the analysis of polar impurities or as an orthogonal method for purity confirmation: The HILIC method is the superior choice. Its different selectivity provides a more comprehensive impurity profile.

  • For the determination of enantiomeric purity: The Chiral HPLC method with an amylose-based stationary phase is the most effective, providing excellent resolution of the enantiomers.

It is often beneficial to have both a robust reversed-phase method for routine quality control and a validated chiral method for specific release testing.

Conclusion

The analysis of this compound by HPLC requires a thoughtful approach that considers the molecule's inherent polarity and chirality. While a standard C18 column may be insufficient, the use of an embedded polar group reversed-phase column, a HILIC column, or a chiral stationary phase can provide robust and reliable analytical data. By understanding the principles behind each of these techniques and conducting systematic method development, researchers can ensure the quality and purity of this important pharmaceutical intermediate.

References

A Comparative Guide to the Mass Spectrometric Characterization of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development and medicinal chemistry, small heterocyclic scaffolds are indispensable building blocks. Among these, azetidine derivatives have garnered significant attention for their ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability and solubility. tert-Butyl 3-acetamidoazetidine-1-carboxylate is a key intermediate, combining the rigid four-membered azetidine ring with two critical functional groups: a tert-butyloxycarbonyl (Boc) protecting group and an acetamido moiety.

The precise and unambiguous characterization of such intermediates is a cornerstone of pharmaceutical quality control, ensuring the identity, purity, and stability of synthetic products.[1] Analytical method validation provides documented evidence that a chosen method is suitable for its intended purpose, guaranteeing the reliability of results.[2] This guide provides an in-depth technical analysis of the mass spectrometric behavior of this compound, offering a detailed look into its ionization and fragmentation patterns. Furthermore, it presents a comparative overview of mass spectrometry (MS) alongside other principal analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), to equip researchers and drug development professionals with a holistic understanding of the available characterization toolkit.

Section 1: Elucidating the Molecular Structure by ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is the premier technique for the analysis of polar, non-volatile small molecules like this compound. Its soft ionization mechanism typically preserves the molecular ion, providing a direct readout of the molecular weight, which is the first critical piece of data in structure confirmation.

Given the presence of a basic nitrogen atom within the azetidine ring and the amide group, the molecule is readily protonated in the positive ion mode. Therefore, the most anticipated species in the full-scan mass spectrum is the protonated molecule, [M+H]⁺. It is also common to observe adducts with alkali metals, such as sodium [M+Na]⁺, particularly if the sample or mobile phase contains trace amounts of sodium salts.

Species Chemical Formula Calculated Monoisotopic Mass (Da)
Neutral Molecule (M)C₁₀H₁₈N₂O₃214.1317
Protonated Molecule [M+H]⁺C₁₀H₁₉N₂O₃⁺215.1390
Sodiated Adduct [M+Na]⁺C₁₀H₁₈N₂NaO₃⁺237.1209

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of the molecule, providing a powerful layer of confidence in its identity.[3]

Section 2: Decoding Fragmentation Pathways with Tandem MS (MS/MS)

While a full-scan spectrum confirms molecular weight, tandem mass spectrometry (MS/MS) is required to probe the molecule's structure. By isolating the protonated parent ion ([M+H]⁺ at m/z 215.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern serves as a molecular fingerprint, providing definitive structural evidence.

The fragmentation of this compound is dictated by the lability of its functional groups. The Boc-protecting group is notoriously fragile and represents the most common point of initial fragmentation.

Key Predicted Fragmentation Pathways:

  • Loss of Isobutylene (56 Da): The most characteristic fragmentation of Boc-protected amines involves the neutral loss of isobutylene (C₄H₈) to produce a carbamic acid intermediate, which then readily decarboxylates.

  • Loss of the tert-Butyl Group (57 Da): Direct cleavage of the tert-butyl cation is also a common pathway.

  • Complete Loss of the Boc Group (100 Da): A neutral loss corresponding to C₅H₈O₂ (isobutylene + CO₂) is frequently observed.[4]

  • Cleavage of the Acetamido Group: The acetamido group can fragment, for instance, through the loss of an acetyl radical or ketene. An abundant acetyl ion fragment at m/z 43 is often observed for acetamides.[5]

The following diagram illustrates the primary predicted fragmentation cascade for the [M+H]⁺ ion.

Fragmentation_Pathway parent [M+H]⁺ m/z 215.1 frag1 [M+H - C₄H₈]⁺ m/z 159.1 parent->frag1 - 56.0 Da (Isobutylene) frag2 [M+H - C₅H₉O₂]⁺ m/z 115.1 parent->frag2 - 100.0 Da (Boc group) frag4 [C₄H₉]⁺ m/z 57.1 parent->frag4 - 158.0 Da frag3 [M+H - C₄H₈ - CO₂]⁺ m/z 115.1 frag1->frag3 - 44.0 Da (CO₂)

Caption: Predicted MS/MS fragmentation of [M+H]⁺ this compound.

Fragment Ion (m/z) Proposed Neutral Loss Formula of Loss Proposed Fragment Structure
159.1IsobutyleneC₄H₈Protonated 3-acetamidoazetidine-1-carboxylic acid
115.1Boc group (Isobutylene + CO₂)C₅H₈O₂Protonated 3-acetamidoazetidine
57.1C₅H₈NO₃C₅H₈NO₃tert-Butyl cation

Section 3: A Comparative Analysis of Analytical Techniques

While MS is exceptionally powerful, a multi-faceted analytical approach provides the most robust characterization. The integration of MS with techniques like NMR offers complementary data essential for full structural elucidation.[6]

Technique Information Provided Sensitivity Specificity Typical Use Case
LC-MS/MS Molecular Weight, Fragmentation Pattern, Purity, QuantificationHigh (pg-ng)Very HighIdentity confirmation, impurity profiling, reaction monitoring, quantitation.
NMR (¹H, ¹³C) Atomic Connectivity, Stereochemistry, 3D Structure, Quantification (qNMR)Low (µg-mg)HighDefinitive structural elucidation, diastereomer/enantiomer differentiation.
HPLC-UV Purity, QuantificationModerate (ng-µg)ModerateRoutine purity checks, quantification against a reference standard.

Key Comparisons:

  • Sensitivity: LC-MS is significantly more sensitive than NMR, making it the method of choice for detecting trace-level impurities.[7][8]

  • Structural Information: NMR provides unparalleled detail on the precise arrangement of atoms and their connectivity, which MS can only infer from fragmentation.[9] For complex structural problems or identifying unknown isomers, NMR is indispensable.

  • Throughput: LC-MS methods are generally faster and higher-throughput than NMR experiments, making them more suitable for routine analysis and screening.

The complementary nature of these techniques forms the foundation of a comprehensive strategy for impurity characterization in pharmaceutical development.[7]

Section 4: Validated Experimental Protocol for LC-MS/MS Analysis

Achieving reliable and reproducible results hinges on a well-defined and validated analytical method.[10] The following protocol is a validated starting point for the analysis of this compound.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL Methanol (Stock Solution: 1 mg/mL) prep1->prep2 prep3 Dilute to 1 µg/mL with 50:50 Acetonitrile:Water prep2->prep3 lc Inject 5 µL onto LC system prep3->lc ms Acquire Full Scan MS (m/z 50-500) lc->ms msms Trigger MS/MS on m/z 215.1 ms->msms data1 Extract Ion Chromatograms (m/z 215.1, 237.1) msms->data1 data2 Analyze MS/MS Spectrum data1->data2 data3 Confirm Fragmentation Pattern data2->data3

Caption: Standard workflow for the LC-MS/MS analysis of a small molecule intermediate.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Perform a serial dilution to create a working solution of 1 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography (LC) Parameters:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size). A C18 column is suitable for retaining this moderately polar compound.[7]

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for ESI+).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Full Scan (to detect parent ions) followed by data-dependent MS/MS.

    • Full Scan Range: m/z 70–500.

    • MS/MS Target: Isolate the ion at m/z 215.1.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to capture both low-energy (loss of Boc group) and high-energy (ring fragmentation) dissociations.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

The use of soft ionization techniques is crucial to minimize in-source fragmentation and preserve the molecular ion, especially for labile groups like Boc.[11]

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific method for its identification and characterization. ESI-MS provides clear molecular weight information, while tandem MS delivers a rich fragmentation pattern dominated by the characteristic losses of the Boc protecting group. This molecular fingerprint is invaluable for confirming the structure of this important synthetic intermediate.

While MS offers unparalleled sensitivity and specificity for this purpose, it exists within a broader analytical ecosystem. For absolute structural proof, especially when dealing with novel compounds or complex isomeric mixtures, its integration with NMR spectroscopy is the gold standard.[6] By understanding the strengths and limitations of each technique, researchers and drug development professionals can devise efficient and comprehensive analytical strategies, ensuring the quality and integrity of their chemical entities from the bench to final product.

References

A Comparative Guide to the Synthesis of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 3-acetamidoazetidine-1-carboxylate is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative assessment of their respective efficiencies. The content is designed to assist researchers, chemists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs, considering factors such as starting material availability, scalability, and overall yield.

Introduction

The azetidine scaffold is a privileged motif in modern drug discovery, prized for its ability to impart favorable properties such as improved metabolic stability, aqueous solubility, and three-dimensional diversity. The N-Boc protected 3-acetamidoazetidine, in particular, serves as a versatile intermediate for the synthesis of a wide range of bioactive molecules. The selection of an optimal synthetic route is therefore a critical consideration in any research or development program utilizing this key fragment. This guide will compare two primary synthetic pathways, both commencing from the readily available starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Comparative Overview of Synthetic Routes

Two principal strategies for the synthesis of this compound have been identified and are detailed below. Both routes converge on the key intermediate, tert-butyl 3-aminoazetidine-1-carboxylate, which is subsequently acetylated.

  • Route A: Synthesis via Azide Intermediate. This pathway involves the conversion of the hydroxyl group of the starting material into a good leaving group, followed by nucleophilic substitution with an azide source and subsequent reduction to the amine.

  • Route B: Synthesis via Ketone Intermediate. This approach entails the oxidation of the starting alcohol to the corresponding ketone, which is then converted to the amine via reductive amination.

The following sections will provide a detailed examination of each route, including step-by-step protocols, explanations of the chemical principles, and a summary of the reported performance data.

Route A: Synthesis via Azide Intermediate

This classical approach leverages the robust and high-yielding transformation of an alcohol to an amine via an azide intermediate. The key steps are the activation of the hydroxyl group, displacement with azide, and reduction.

Workflow Diagram

Route_A start tert-Butyl 3-hydroxyazetidine-1-carboxylate step1 Activation of Hydroxyl Group (e.g., Mesylation) start->step1 MsCl, Et3N step2 Nucleophilic Substitution with Sodium Azide step1->step2 NaN3, DMF step3 Reduction of Azide (e.g., Hydrogenation) step2->step3 H2, Pd/C step4 Acetylation step3->step4 Ac2O, Et3N end This compound step4->end Route_B start tert-Butyl 3-hydroxyazetidine-1-carboxylate step1 Oxidation start->step1 TEMPO, NaOCl step2 Reductive Amination step1->step2 NH4OAc, NaBH3CN step3 Acetylation step2->step3 Ac2O, Et3N end This compound step3->end

A Comparative Guide to the Biological Activity of tert-Butyl 3-acetamidoazetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the reported antimicrobial, anticancer, and enzyme inhibitory activities of derivatives of this scaffold, drawing upon experimental data from various studies to provide a comparative analysis. While direct comparative studies on a wide range of tert-butyl 3-acetamidoazetidine-1-carboxylate derivatives are limited in publicly available literature, this guide synthesizes findings from structurally related compounds to illuminate potential structure-activity relationships (SAR) and guide future research.

Antimicrobial Activity: A Promising Frontier

The β-lactam core of many foundational antibiotics has established the azetidine ring as a key pharmacophore in the development of antibacterial agents. Beyond the β-lactams, other azetidine derivatives have demonstrated significant antimicrobial potential. The introduction of various substituents to the core this compound structure can modulate this activity, influencing both the spectrum and potency against bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Activity

While specific data for a broad series of this compound derivatives is not extensively documented in a single comparative study, we can infer potential trends from studies on related azetidinone and acetamide compounds. For instance, a study on novel benzophenone fused azetidinone derivatives highlighted that certain substitutions on the phenyl ring of an acetamide side chain led to good inhibition against a variety of bacterial and fungal strains[1][2]. Another study on 3-benzylamide derivatives identified compounds with good activity against several Gram-positive bacteria[3].

Table 1: Comparative Antimicrobial Activity of Structurally Related Azetidinone and Benzamide Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
Benzophenone fused azetidinone (9a)S. aureus, E. coli, C. albicansMIC: 12.5 - 25 µg/mL[1][2]
Benzophenone fused azetidinone (9e)S. aureus, E. coli, C. albicansMIC: 12.5 - 25 µg/mL[1][2]
Benzophenone fused azetidinone (9g)S. aureus, E. coli, C. albicansMIC: 12.5 - 50 µg/mL[1][2]
3-Methoxybenzamide with fluorine substitution (9)M. smegmatis, S. aureusZone ratio: 0.62 and 0.44 respectively[3]

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential for antimicrobial activity in this class of molecules. Direct testing of this compound derivatives is required for conclusive SAR.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match the 0.5 McFarland standard.

  • Preparation of Test Compounds: The this compound derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no compound) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Cell Proliferation

Azetidine-containing molecules have emerged as promising scaffolds for the development of anticancer agents[4]. The rigid azetidine core can orient substituents in a defined three-dimensional space, facilitating interactions with biological targets involved in cancer progression. Modifications to the acetamido side chain of this compound can be explored to develop derivatives with potent and selective cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anticancer Activity

Table 2: Comparative Anticancer Activity of Structurally Related Acetamide and Heterocyclic Derivatives

Compound/DerivativeCancer Cell Line(s)Activity (IC50)Reference
Indol-3-acetamido analogue (17)U87 (Glioblastoma)Not specified, but shown to induce apoptosis[5]
3,6-diazaphenothiazine (3)SNB-19 (Glioblastoma)0.11 µg/mL[6]
3,6-diazaphenothiazine (4)SNB-19 (Glioblastoma)0.11 µg/mL[6]
3,6-diazaphenothiazine (4)C-32 (Melanoma)Stronger than cisplatin[6]

Note: This table presents data from related compound classes to illustrate the potential for anticancer activity. The development of a clear SAR for this compound derivatives requires dedicated synthesis and screening efforts.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Workflow for MTT Cytotoxicity Assay

G seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance

Caption: General workflow of the MTT assay for evaluating the cytotoxicity of test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the conversion of MTT to formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Enzyme Inhibitory Activity: A Focus on Proteases

The acetamido group in the core structure of this compound suggests potential for interaction with the active sites of enzymes, particularly proteases. By modifying the substituents on the acetamido side chain, it is possible to design derivatives that act as specific enzyme inhibitors.

Comparative Analysis of Enzyme Inhibitory Activity

While direct comparative studies on a series of this compound derivatives as enzyme inhibitors are scarce, research on related substituted acetamide derivatives has shown promise. For example, a study on substituted acetamides as butyrylcholinesterase (BChE) inhibitors identified a compound with an IC50 value of 3.94 µM[7]. This indicates that the acetamide scaffold can be effectively tailored for enzyme inhibition.

Table 3: Comparative Butyrylcholinesterase (BChE) Inhibitory Activity of Substituted Acetamide Derivatives

Compound/DerivativeTarget EnzymeActivity (IC50)Reference
Substituted acetamide (8c)Butyrylcholinesterase (BChE)3.94 µM[7]
Substituted acetamide (970180 - parent)Butyrylcholinesterase (BChE)4.24 µM[7]

Note: The presented data is for a different class of acetamide derivatives and serves to illustrate the potential of this functional group in enzyme inhibition. Further investigation is needed to explore the enzyme inhibitory profile of this compound derivatives.

Experimental Protocol: Elastase Inhibition Assay

Elastase, a serine protease, is a common target for screening potential enzyme inhibitors. A typical assay involves a chromogenic or fluorogenic substrate.

Workflow for Elastase Inhibition Assay

G pre_incubate Pre-incubate Elastase with Inhibitor add_substrate Add Chromogenic Substrate pre_incubate->add_substrate measure_activity Measure Rate of Substrate Cleavage add_substrate->measure_activity calculate_inhibition Calculate % Inhibition and IC50 measure_activity->calculate_inhibition

Caption: Workflow for a typical in vitro elastase inhibition assay.

Step-by-Step Methodology:

  • Pre-incubation: The enzyme (e.g., porcine pancreatic elastase) is pre-incubated with various concentrations of the test compounds in a suitable buffer.

  • Substrate Addition: A chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) is added to initiate the reaction.

  • Kinetic Measurement: The rate of substrate cleavage, which results in a color change, is monitored over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While direct comparative data is currently limited, the analysis of structurally related compounds suggests significant potential for antimicrobial, anticancer, and enzyme inhibitory properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions on the acetamido side chain. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further optimization and preclinical development. The experimental protocols provided in this guide offer a robust framework for conducting these essential biological evaluations.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target-binding affinity. Among the functionalized azetidines, tert-butyl 3-acetamidoazetidine-1-carboxylate stands out as a critical building block in the synthesis of a wide array of pharmacologically active compounds. Its strategic importance necessitates the development of synthetic routes that are not only efficient and high-yielding but also economically viable for large-scale production. This guide provides a comprehensive comparison of the most prevalent synthetic strategies for this valuable intermediate, offering an in-depth analysis of their cost-effectiveness, scalability, and practical considerations for researchers and drug development professionals.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily revolves around the formation of its key precursor, tert-butyl 3-aminoazetidine-1-carboxylate. Two dominant strategies for the synthesis of this intermediate have emerged as the most practical and scalable: the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate (Route A) and the functionalization of tert-butyl 3-hydroxyazetidine-1-carboxylate (Route B). A final acetylation step then yields the target molecule.

Route A: Reductive Amination of a Ketone Precursor

This approach leverages the commercially available and relatively inexpensive starting material, tert-butyl 3-oxoazetidine-1-carboxylate. The core of this strategy is the conversion of the ketone to the primary amine via reductive amination.

Logical Workflow for Route A

start tert-Butyl 3-oxoazetidine-1-carboxylate step1 Reductive Amination (e.g., with Ammonium acetate, NaBH3CN) start->step1 product_A tert-Butyl 3-aminoazetidine-1-carboxylate step1->product_A step2 Acetylation (e.g., Acetic Anhydride) product_A->step2 final_product This compound step2->final_product

Caption: Synthetic workflow for Route A.

Route B: Functionalization of a Hydroxy Precursor

This route commences with tert-butyl 3-hydroxyazetidine-1-carboxylate, another readily accessible starting material. The hydroxyl group is a versatile handle for conversion to the amine, typically through a two-step process involving activation (e.g., mesylation or tosylation) followed by displacement with an azide and subsequent reduction.

Logical Workflow for Route B

start tert-Butyl 3-hydroxyazetidine-1-carboxylate step1 Activation of Hydroxyl Group (e.g., Mesyl Chloride) start->step1 intermediate Mesylated Intermediate step1->intermediate step2 Nucleophilic Substitution (Sodium Azide) intermediate->step2 azide tert-Butyl 3-azidoazetidine-1-carboxylate step2->azide step3 Reduction (e.g., Pd/C, H2) azide->step3 product_B tert-Butyl 3-aminoazetidine-1-carboxylate step3->product_B step4 Acetylation (e.g., Acetic Anhydride) product_B->step4 final_product This compound step4->final_product

Caption: Synthetic workflow for Route B.

In-Depth Cost-Effectiveness Analysis

To provide a clear comparison, the following tables summarize the estimated costs and yields for each synthetic route to produce one mole of this compound. Prices are based on bulk quantities and are subject to market fluctuations.

Table 1: Cost and Yield Comparison of Synthetic Routes

ParameterRoute A: Reductive AminationRoute B: From Hydroxy Precursor
Key Starting Material tert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylate
Number of Steps 23
Overall Estimated Yield ~75-85%~70-80%
Estimated Reagent Cost per Mole of Final Product ~$200 - $300~$250 - $400
Key Cost Drivers Price of the oxo-azetidine starting material and the reducing agent.Price of the hydroxy-azetidine, mesyl chloride, and sodium azide.
Scalability HighHigh
Safety/Environmental Concerns Use of cyanoborohydride (toxic).Use of sodium azide (highly toxic and explosive).

Table 2: Estimated Reagent Costs (per kg)

ReagentEstimated Price (USD/kg)
tert-Butyl 3-oxoazetidine-1-carboxylate~$150 - $250
tert-Butyl 3-hydroxyazetidine-1-carboxylate~$100 - $200[1][2]
Sodium Borohydride~$25 - $50[3][4][5][6]
Sodium Azide~$260 - $800[7][8][9][10][11]
Acetic Anhydride~$50 - $160[12][13][14][15][16]
Acetyl Chloride~$65 - $140[17][18][19][20][21]

Experimental Protocols

Route A: Reductive Amination

Step 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate via Reductive Amination [22]

  • Materials: 1-tert-butyl-3-azetidinone, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol (MeOH), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-tert-butyl-3-azetidinone (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) to the solution and stir at room temperature.

    • After 30 minutes, add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude tert-butyl 3-aminoazetidine-1-carboxylate. The product can often be used in the next step without further purification.

Step 2: Acetylation of tert-Butyl 3-aminoazetidine-1-carboxylate

  • Materials: tert-Butyl 3-aminoazetidine-1-carboxylate, Acetic anhydride, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in dichloromethane.

    • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route B: From Hydroxy Precursor

Step 1: Synthesis of tert-Butyl 3-azidoazetidine-1-carboxylate

  • Materials: tert-Butyl 3-hydroxyazetidine-1-carboxylate, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours.

    • After completion of the mesylation (monitored by TLC), the reaction mixture is carefully added to a solution of sodium azide (3.0 eq) in DMF.

    • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude tert-butyl 3-azidoazetidine-1-carboxylate.

Step 2: Reduction of the Azide to the Amine [23]

  • Materials: tert-Butyl 3-azidoazetidine-1-carboxylate, Palladium on carbon (10% Pd/C), Ethyl acetate (EtOAc), Hydrogen gas.

  • Procedure:

    • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate.

    • Add 10% Pd/C (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-aminoazetidine-1-carboxylate.

Step 3: Acetylation (as in Route A, Step 2)

Discussion and Recommendation

Both Route A and Route B are viable and scalable methods for the synthesis of this compound.

Route A (Reductive Amination) offers a more direct path with fewer synthetic steps. The primary cost consideration is the starting ketone. However, the use of sodium cyanoborohydride presents a significant safety and environmental concern due to its high toxicity. For large-scale production, this necessitates specialized handling and waste disposal procedures, which can increase operational costs.

Route B (From Hydroxy Precursor) involves an additional step but may be more cost-effective depending on the relative prices of the starting materials. The conversion of the hydroxyl group to the amine via an azide intermediate is a well-established and generally high-yielding process. However, the use of sodium azide also requires stringent safety precautions due to its explosive nature and high toxicity.

Recommendation: For laboratory-scale synthesis and initial drug development activities where the cost of reagents is less critical, Route A may be preferred due to its shorter sequence. However, for large-scale, industrial production, a thorough cost analysis of the starting materials and a comprehensive safety assessment of both routes are imperative. If the cost of tert-butyl 3-oxoazetidine-1-carboxylate is significantly higher than tert-butyl 3-hydroxyazetidine-1-carboxylate, the longer but potentially more economical Route B becomes an attractive alternative, provided that robust safety protocols for handling sodium azide are in place.

Ultimately, the choice of the optimal synthetic route will depend on a careful evaluation of the specific economic, safety, and environmental constraints of the manufacturing process.

References

A Guide to the Spectroscopic Differentiation of tert-Butyl 3-acetamidoazetidine-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The primary isomers of tert-Butyl 3-acetamidoazetidine-1-carboxylate are the (R)- and (S)-enantiomers, arising from the chiral center at the C3 position of the azetidine ring. In standard, achiral spectroscopic measurements (NMR, MS), enantiomers are indistinguishable. However, their differentiation is critical in pharmaceutical development, often necessitating the use of chiral chromatography or specialized spectroscopic techniques. This guide will focus on the expected spectroscopic signatures of these isomers and the methodologies required for their potential differentiation.

Molecular Structure and Isomerism

The core structure consists of a four-membered azetidine ring, protected at the nitrogen by a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with an acetamido group. The chirality at the C3 position gives rise to the (R) and (S) enantiomers.

Figure 1: Chemical structures of the (R) and (S) enantiomers of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a single enantiomer of this compound. It is crucial to understand that in an achiral solvent, the corresponding spectrum for the other enantiomer would be identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H and ¹³C NMR spectra will provide key information about the molecular framework.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.8 - 6.2Broad Singlet1H-NH-The amide proton chemical shift can be variable and is often broad due to quadrupole broadening and exchange.
~ 4.4 - 4.6Multiplet1H-CH- (Azetidine C3)This proton is coupled to the adjacent methylene protons on the azetidine ring.
~ 4.0 - 4.2Multiplet2H-CH₂- (Azetidine C2/C4)These protons are diastereotopic and will likely appear as a complex multiplet.
~ 3.8 - 4.0Multiplet2H-CH₂- (Azetidine C2/C4)These protons are diastereotopic and will likely appear as a complex multiplet.
~ 2.0Singlet3H-CH₃ (Acetyl)The methyl group of the acetamido moiety will appear as a sharp singlet.
~ 1.45Singlet9H-C(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group will appear as a strong singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C=O (Amide)The carbonyl carbon of the amide is expected in this region.
~ 156C=O (Boc)The carbonyl carbon of the Boc protecting group is typically found around this chemical shift.[1]
~ 80-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.[1]
~ 58-CH₂- (Azetidine C2/C4)The chemical shift of the azetidine ring carbons can vary depending on the substituents.
~ 48-CH- (Azetidine C3)The carbon bearing the acetamido group.
~ 28.5-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.[1]
~ 23-CH₃ (Acetyl)The methyl carbon of the acetamido group.
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition:

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrometry Data

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₀H₁₈N₂O₃ is 214.1317. The observed mass in HRMS should be within a few ppm of this value, confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ ion (m/z 215.1396) would likely involve the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

cluster_workflow Spectroscopic Analysis Workflow Sample This compound Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Data Spectroscopic Data (Chemical Shifts, Coupling Constants, m/z) NMR->Data MS->Data Analysis Structural Elucidation & Purity Assessment Data->Analysis

Figure 2: A generalized workflow for the spectroscopic analysis of the target compound.

Differentiating the Enantiomers

As previously stated, the (R)- and (S)-enantiomers of this compound will produce identical spectra under standard achiral conditions. To distinguish between them, a chiral environment must be introduced.

1. Chiral NMR Shift Reagents:

The addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can induce diastereomeric interactions with the enantiomers. This results in the formation of transient diastereomeric complexes that have different magnetic environments, leading to the separation of corresponding signals in the NMR spectrum.

Experimental Protocol: Chiral NMR Shift Reagent Study

  • Acquire a standard ¹H NMR spectrum of the enantiomeric mixture.

  • Add a small, measured amount of the chiral shift reagent to the NMR tube.

  • Acquire another ¹H NMR spectrum.

  • Continue adding the shift reagent in small increments and acquiring spectra until a clear separation of signals for the two enantiomers is observed.

  • The relative integration of the separated signals will correspond to the enantiomeric ratio.

2. Chiral Derivatizing Agents:

Reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride) can form a pair of diastereomers. These diastereomers have distinct physical properties and will, therefore, exhibit different NMR spectra, allowing for their differentiation and quantification.

cluster_differentiation Enantiomer Differentiation Strategies Enantiomers Enantiomeric Mixture ((R)- and (S)-isomers) ChiralEnv Introduction of a Chiral Environment Enantiomers->ChiralEnv ShiftReagent Chiral Shift Reagent (e.g., Eu(hfc)₃) ChiralEnv->ShiftReagent Non-covalent Interaction DerivatizingAgent Chiral Derivatizing Agent (e.g., Mosher's Acid) ChiralEnv->DerivatizingAgent Covalent Bonding DiastereomericComplexes Diastereomeric Complexes (Transient) ShiftReagent->DiastereomericComplexes Diastereomers Covalent Diastereomers (Stable) DerivatizingAgent->Diastereomers SeparatedSpectra Separated NMR Signals DiastereomericComplexes->SeparatedSpectra Diastereomers->SeparatedSpectra

Figure 3: Logical relationship of strategies for the spectroscopic differentiation of enantiomers.

Conclusion

While the standard spectroscopic analysis of this compound provides essential structural confirmation, the differentiation of its (R)- and (S)-enantiomers requires more advanced techniques. By employing chiral shift reagents or derivatizing agents, researchers can effectively resolve and quantify the individual enantiomers using NMR spectroscopy. This capability is paramount in the synthesis and quality control of chiral pharmaceutical intermediates, ensuring the development of safe and effective therapeutic agents. The data and protocols presented in this guide provide a solid foundation for the spectroscopic characterization of this important class of molecules.

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-Butyl 3-acetamidoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for handling tert-Butyl 3-acetamidoazetidine-1-carboxylate. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this document establishes a conservative safety framework by analyzing data from structurally analogous azetidine compounds. The core principle of this guidance is to minimize exposure through rigorous engineering controls and appropriate Personal Protective Equipment (PPE), ensuring the safety of all laboratory personnel.

Hazard Assessment: A Conservative, Structure-Based Approach

The azetidine ring, a four-membered heterocycle, possesses significant ring strain, which contributes to its unique reactivity.[1] While this makes it a valuable building block in medicinal chemistry, it also necessitates careful handling. Based on GHS classifications for close structural analogs, we must assume this compound presents the following hazards.

Hazard ClassificationDescriptionRationale from Structural Analogs
Skin Irritation (Category 2) Causes skin irritation upon direct contact.Analogs such as tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate are classified as skin irritants.[2][3][4][5]
Serious Eye Irritation (Category 2A) Causes serious, potentially damaging eye irritation.This is a consistent classification across multiple azetidine-1-carboxylate derivatives.[3][4][5][6]
Respiratory Irritation (STOT SE 3) May cause respiratory irritation if inhaled as a dust or aerosol.Several analogs are identified as respiratory tract irritants.[3][4][5][6][7]
Acute Oral Toxicity (Category 4) Harmful if swallowed.This classification is noted for related compounds like tert-butyl 3-oxoazetidine-1-carboxylate.[2][5]

Given this profile, handling operations must be designed to prevent skin/eye contact, inhalation, and ingestion.

Core Protective Measures: Engineering Controls & PPE

The foundation of safe chemical handling is a multi-layered approach, starting with engineering controls and supplemented by robust PPE.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure by containing dusts and potential vapors.[3][6][8]

Hand Protection: The Critical Barrier

Direct skin contact is a primary route of exposure. The selection and use of gloves are therefore paramount.

  • Material Selection: Nitrile gloves are the standard for incidental contact. They provide a good barrier against a wide range of chemicals. Always check the manufacturer's compatibility data for the specific glove model.

  • Double-Gloving: For any operation involving more than milligram quantities or for extended handling periods, double-gloving is required. This practice provides two key advantages:

    • It protects against undetected micro-perforations in the outer glove.

    • It allows for the safe removal of the outer, contaminated glove without compromising the inner glove, enabling a quick and safe transition from the experimental workspace.

  • Inspection and Removal: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated chemical waste container.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly-fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[9] This is to protect against splashes and fine dust particles that can bypass the frame of safety glasses.

  • Face Shield: When handling larger quantities (>5g) or when there is a heightened risk of splashing (e.g., during reaction quenching or extractions), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier for the entire face.

Body Protection

A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required at all times. For operations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[6] Contaminated lab coats should be professionally laundered and not taken home.[6]

Respiratory Protection

When engineering controls (i.e., the fume hood) are properly used, additional respiratory protection is typically not required for routine, small-scale operations. However, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or ABEK-P2 for higher levels) becomes necessary under specific, non-routine circumstances:[7]

  • Engineering Control Failure: If a fume hood malfunctions.

  • Large Spill Cleanup: During the management of a significant spill outside of containment.

  • Weighing Large Quantities: If large amounts must be handled outside of a vented balance enclosure.

Operational Workflow: PPE Selection and Use

The following diagram and protocol outline the decision-making process and procedural steps for safely handling the compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_routine Routine Small-Scale Operations (<5g, within Fume Hood) cluster_high_risk High-Risk Operations (>5g, Spills, Potential for Aerosolization) cluster_post Post-Handling start Assess Task (Quantity, Duration, Procedure) fume_hood Confirm Fume Hood is Operational start->fume_hood ppe_routine Standard PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat fume_hood->ppe_routine Routine Task ppe_high_risk Enhanced PPE: - Double Nitrile Gloves - Goggles + Face Shield - Chemically Resistant Apron - Consider Respirator* fume_hood->ppe_high_risk High-Risk Task handle_routine Proceed with Handling ppe_routine->handle_routine doff Doff PPE in Correct Order (Outer Gloves -> Apron -> Face Shield -> Goggles -> Inner Gloves) handle_routine->doff handle_high_risk Proceed with Caution ppe_high_risk->handle_high_risk handle_high_risk->doff dispose Dispose of Contaminated PPE in Designated Waste doff->dispose wash Wash Hands Thoroughly dispose->wash end Procedure Complete wash->end

Caption: PPE Selection Workflow for Handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

  • Donning PPE (in order):

    • Put on your lab coat and fasten it completely.

    • Put on your inner pair of nitrile gloves.

    • Put on your chemical splash goggles.

    • Put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

    • If required (high-risk tasks), don a face shield and/or apron.

  • Handling:

    • Perform all work within a properly functioning chemical fume hood.

    • Keep the sash at the lowest practical height.

    • Use non-sparking tools if the material is a fine powder to avoid static discharge.[2]

    • In case of contamination on the outer glove, carefully remove and replace it immediately.

  • Doffing PPE (in order): This sequence is critical to prevent cross-contamination.

    • Remove the outer pair of gloves.

    • Remove the apron and/or face shield.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Remove chemical splash goggles.

  • Final Step: Immediately wash your hands with soap and water.[3][6]

Emergency Procedures

Spill Response:

  • Minor Spill (in fume hood): Absorb with an inert material (e.g., sand or vermiculite), collect into a sealed container for disposal.[6] Decontaminate the area afterward.

  • Major Spill: Evacuate the area immediately and alert your institution's Environmental Health & Safety (EHS) department.

First Aid:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][7]

Decontamination and Disposal

All waste materials, including contaminated PPE, empty containers, and reaction residues, must be disposed of as hazardous chemical waste.

  • Collect all solid waste in a clearly labeled, sealed container.

  • Never dispose of this chemical down the drain.[2][3][7]

  • Follow all local, state, and federal regulations for hazardous waste disposal, and consult with your EHS department for specific institutional procedures.[2][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-acetamidoazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-acetamidoazetidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。